molecular formula C14H14N4O2 B605171 ACY-738

ACY-738

Cat. No.: B605171
M. Wt: 270.29 g/mol
InChI Key: LIIWIMDSZVNYHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ACY-738 is an inhibitor of histone deacetylase 6 (HDAC6;  IC50 = 1.7 nM). It is selective for HDAC6 over HDAC1-3 (IC50s = 94, 128, and 218 nM, respectively). This compound (5 mg/kg) increases acetylation of α-tubulin in mouse brain. It increases exploratory activity in a novel open-field test and reduces immobility time in a tail suspension test in wild-type, but not neural cell-selective HDAC6 knockout, mice when administered at a dose of 50 mg/kg, indicating anxiolytic and antidepressant-like activity, respectively. This compound (100 mg/kg in the diet) attenuates decreases in caudal nerve sensory nerve action potential (SNAP) amplitude and increases in hind paw mechanical hypersensitivity in a mouse model of peripheral neuropathy induced by vincristine. It decreases hepatorenal cystogenesis in a rat model of polycystic liver disease when administered at a dose of 30 mg/kg.>This compound demonstrates inhibitory activity against recombinant HDAC6 with IC50 values of 1.7 nM, with respective average selectivity over class I HDACs being 100-fold.>This compound is a potent and selective HDAC6 inhibitor with improved brain bioavailability. This compound inhibits HDAC6 with low nanomolar potency and a selectivity of 60- to 1500-fold over class I HDACs. This compound induces dramatic increases in α-tubulin acetylation in brain and stimulate mouse exploratory behaviors in novel, but not familiar environments.

Properties

IUPAC Name

N-hydroxy-2-[(1-phenylcyclopropyl)amino]pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2/c19-12(18-20)10-8-15-13(16-9-10)17-14(6-7-14)11-4-2-1-3-5-11/h1-5,8-9,20H,6-7H2,(H,18,19)(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIIWIMDSZVNYHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=CC=C2)NC3=NC=C(C=N3)C(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

ACY-738's Mechanism of Action on Tubulin Acetylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Introduction: ACY-738 is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6), a class IIb histone deacetylase that plays a crucial role in various cellular processes, primarily through its deacetylation of non-histone protein substrates. One of the most significant substrates of HDAC6 is α-tubulin, a key component of microtubules. The acetylation of α-tubulin at lysine 40 is a critical post-translational modification that modulates microtubule stability and function, thereby impacting intracellular transport, cell motility, and other vital cellular activities. This technical guide provides a comprehensive overview of the mechanism of action of this compound on tubulin acetylation, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying pathways and workflows.

Core Mechanism of Action

This compound exerts its biological effects by selectively inhibiting the enzymatic activity of HDAC6. This inhibition prevents the removal of acetyl groups from α-tubulin, leading to an accumulation of acetylated α-tubulin within the cell. Increased tubulin acetylation is associated with enhanced microtubule stability and flexibility, which can, in turn, affect axonal transport and other microtubule-dependent processes.[1][2][3] The selectivity of this compound for HDAC6 over other HDAC isoforms, particularly class I HDACs, is a key feature that minimizes off-target effects, such as alterations in histone acetylation that can lead to broad changes in gene expression.[4]

Signaling Pathway of Tubulin Acetylation and the Impact of this compound

Signaling Pathway of Tubulin Acetylation and this compound Intervention cluster_0 Normal Cellular Process cluster_1 Intervention with this compound α-Tubulin α-Tubulin Acetylated α-Tubulin Acetylated α-Tubulin α-Tubulin->Acetylated α-Tubulin Acetylation Acetylated α-Tubulin->α-Tubulin Deacetylation ATAT1 α-Tubulin Acetyltransferase 1 (ATAT1) ATAT1->α-Tubulin HDAC6 Histone Deacetylase 6 (HDAC6) HDAC6->Acetylated α-Tubulin Inhibited HDAC6 Inhibited HDAC6 This compound This compound This compound->HDAC6 Inhibition

Caption: Mechanism of this compound action on tubulin acetylation.

Quantitative Data

The potency and selectivity of this compound have been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of this compound against HDAC Isoforms

HDAC IsoformIC50 (nM)Reference
HDAC61.7
HDAC194
HDAC2128
HDAC3218

Table 2: Cellular Activity of this compound

Cell LineAssayConcentrationEffectReference
RN46A-B14α-tubulin acetylation2.5 µMIncreased acetylated α-tubulin
Mesangial cellsα-tubulin acetylation5 nMIncreased α-tubulin acetylation without significantly increasing H3 histone acetylation[5]
HCT-116Tubulin acetylation800 nMInduced tubulin acetylation with minimal histone acetylation[4]

Table 3: In Vivo Effects of this compound

Animal ModelDosageEffectReference
Mouse (whole-brain lysates)5 mg/kgSignificant increase in α-tubulin acetylation
APP/PS1 mice10 mg/kg (oral)Elevated levels of acetylated tubulin[6]
C57/Bl6 mice100 mg/kg/day (in food)1.5-fold increase in tubulin acetylation in the brain

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide comprehensive protocols for key experiments used to characterize the effects of this compound on tubulin acetylation.

Experimental Workflow for Assessing this compound's Effect on Tubulin Acetylation

Workflow for Assessing this compound's Effect on Tubulin Acetylation Cell_Culture Cell Culture (e.g., neuronal cell line) ACY-738_Treatment This compound Treatment (dose-response and time-course) Cell_Culture->ACY-738_Treatment Cell_Lysis Cell Lysis and Protein Quantification ACY-738_Treatment->Cell_Lysis Immunofluorescence Immunofluorescence Staining (Acetylated α-tubulin) Cell_Lysis->Immunofluorescence Western_Blor Western_Blor Cell_Lysis->Western_Blor Western_Blot Western Blot Analysis (Acetylated α-tubulin, Total α-tubulin) Data_Analysis Data Analysis and Quantification Western_Blot->Data_Analysis Immunofluorescence->Data_Analysis

Caption: Experimental workflow for analyzing this compound's impact.

In Vitro HDAC6 Activity Assay (Fluorometric)

This assay measures the ability of this compound to inhibit the enzymatic activity of recombinant HDAC6 in a cell-free system.

  • Materials:

    • Recombinant human HDAC6 enzyme

    • Fluorogenic HDAC6 substrate (e.g., Boc-Lys(Ac)-AMC)

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

    • Developer solution (e.g., containing trypsin and a buffer to stop the HDAC reaction)

    • This compound (dissolved in DMSO)

    • Trichostatin A (TSA) as a positive control inhibitor

    • 96-well black microplate

    • Fluorometric plate reader

  • Procedure:

    • Prepare a serial dilution of this compound in assay buffer.

    • In a 96-well plate, add the HDAC6 enzyme to each well, except for the no-enzyme control wells.

    • Add the diluted this compound or control (DMSO vehicle, TSA) to the respective wells.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the fluorogenic HDAC6 substrate to all wells.

    • Incubate the plate at 37°C for 30-60 minutes.

    • Stop the reaction by adding the developer solution.

    • Incubate at room temperature for 15 minutes to allow for the development of the fluorescent signal.

    • Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).

    • Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Tubulin Acetylation Assay (Western Blot)

This assay quantifies the levels of acetylated α-tubulin in cells treated with this compound.

  • Materials:

    • Cell line of interest (e.g., neuronal cells)

    • Cell culture medium and supplements

    • This compound (dissolved in DMSO)

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membranes

    • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

    • Primary antibodies:

      • Mouse anti-acetylated α-tubulin (Lys40)

      • Rabbit anti-α-tubulin (loading control)

    • HRP-conjugated secondary antibodies (anti-mouse and anti-rabbit)

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Seed cells in culture plates and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound or vehicle control (DMSO) for a specified time (e.g., 24 hours).

    • Wash cells with ice-cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against acetylated α-tubulin overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated anti-mouse secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with the primary antibody against total α-tubulin as a loading control, followed by the appropriate HRP-conjugated secondary antibody and detection.

    • Quantify the band intensities and normalize the acetylated α-tubulin signal to the total α-tubulin signal.

Immunofluorescence Staining for Acetylated Tubulin

This method visualizes the distribution and abundance of acetylated microtubules within cells.

  • Materials:

    • Cells grown on coverslips

    • This compound

    • Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)

    • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

    • Blocking solution (e.g., 5% BSA in PBS)

    • Primary antibody: Mouse anti-acetylated α-tubulin (Lys40)

    • Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 anti-mouse)

    • DAPI for nuclear counterstaining

    • Mounting medium

    • Fluorescence microscope

  • Procedure:

    • Treat cells grown on coverslips with this compound or vehicle control.

    • Fix the cells with the chosen fixative.

    • Permeabilize the cells with permeabilization buffer.

    • Block non-specific antibody binding with blocking solution for 1 hour.

    • Incubate with the primary antibody against acetylated α-tubulin for 1-2 hours at room temperature or overnight at 4°C.

    • Wash the coverslips with PBS.

    • Incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.

    • Counterstain the nuclei with DAPI.

    • Wash the coverslips and mount them onto microscope slides.

    • Visualize and capture images using a fluorescence microscope.

Conclusion

This compound is a highly potent and selective HDAC6 inhibitor that effectively increases the acetylation of α-tubulin in both in vitro and in vivo settings. This mechanism of action holds significant therapeutic potential for a range of diseases where microtubule stability and function are compromised. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the nuanced effects of this compound and other HDAC6 inhibitors on cellular and molecular pathways. The continued exploration of this class of compounds is anticipated to yield novel therapeutic strategies for various neurological and other disorders.

References

An In-depth Technical Guide to the Chemical Structure and Synthesis of ACY-738

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activity of ACY-738, a potent and selective histone deacetylase 6 (HDAC6) inhibitor. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

This compound, with the IUPAC name N-hydroxy-2-[(1-phenylcyclopropyl)amino]-5-pyrimidinecarboxamide, is a small molecule inhibitor of HDAC6.[1][2] Its chemical structure is characterized by a central pyrimidine ring, a phenylcyclopropylamine moiety, and a hydroxamic acid functional group, which is crucial for its HDAC inhibitory activity.

Chemical Formula: C₁₄H₁₄N₄O₂[1]

Molecular Weight: 270.29 g/mol [1]

CAS Number: 1375465-91-0[1][3]

Appearance: White to off-white powder or crystalline powder.

Solubility: Soluble in DMSO.[3]

Synthesis of this compound: A Representative Protocol

The synthesis of this compound can be achieved through a multi-step process involving the formation of the pyrimidine core, followed by the introduction of the phenylcyclopropylamine side chain and final conversion to the hydroxamic acid. While a detailed, publicly available, step-by-step protocol is limited, the following represents a chemically sound and logical synthetic route based on established organic chemistry principles and available information on related compounds.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2-((1-phenylcyclopropyl)amino)pyrimidine-5-carboxylic acid

  • Reaction Setup: To a solution of 2-chloropyrimidine-5-carboxylic acid (1 equivalent) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), add 1-phenylcyclopropan-1-amine (1.1 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2-3 equivalents).

  • Reaction Conditions: Heat the reaction mixture to 80-120 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Isolation: After completion of the reaction, cool the mixture to room temperature and pour it into water. Acidify the aqueous solution with a dilute acid (e.g., 1N HCl) to precipitate the product. Collect the solid by filtration, wash with water, and dry under vacuum to yield 2-((1-phenylcyclopropyl)amino)pyrimidine-5-carboxylic acid.

Step 2: Conversion to N-hydroxy-2-((1-phenylcyclopropyl)amino)pyrimidine-5-carboxamide (this compound)

  • Activation of Carboxylic Acid: Dissolve the 2-((1-phenylcyclopropyl)amino)pyrimidine-5-carboxylic acid (1 equivalent) in an anhydrous aprotic solvent like DMF or tetrahydrofuran (THF). Add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equivalents) and a base like DIPEA (2 equivalents). Stir the mixture at room temperature for 30-60 minutes to activate the carboxylic acid.

  • Hydroxylamine Coupling: To the activated carboxylic acid solution, add a solution of hydroxylamine hydrochloride (1.5 equivalents) and DIPEA (1.5 equivalents) in DMF.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.

Synthesis_Workflow cluster_step1 Step 1: C-N Coupling cluster_step2 Step 2: Hydroxamic Acid Formation 2-chloropyrimidine-5-carboxylic acid 2-chloropyrimidine-5-carboxylic acid Intermediate_Acid 2-((1-phenylcyclopropyl)amino)pyrimidine-5-carboxylic acid 2-chloropyrimidine-5-carboxylic acid->Intermediate_Acid DIPEA, DMF, 80-120°C 1-phenylcyclopropan-1-amine 1-phenylcyclopropan-1-amine 1-phenylcyclopropan-1-amine->Intermediate_Acid This compound This compound Intermediate_Acid->this compound HATU, DIPEA, DMF Hydroxylamine_HCl Hydroxylamine HCl Hydroxylamine_HCl->this compound

A representative synthetic workflow for this compound.

Quantitative Data on Biological Activity

This compound is a highly potent and selective inhibitor of HDAC6. Its inhibitory activity against various HDAC isoforms has been quantified, demonstrating significant selectivity for HDAC6 over other classes of HDACs.

TargetIC₅₀ (nM)Selectivity vs. HDAC6
HDAC6 1.7 [3][4][5]-
HDAC194[4][5]~55-fold
HDAC2128[4][5]~75-fold
HDAC3218[4][5]~128-fold

Note: IC₅₀ values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Signaling Pathways and Mechanism of Action

The primary mechanism of action of this compound is the selective inhibition of HDAC6. This enzyme is predominantly cytoplasmic and plays a key role in the deacetylation of non-histone proteins, most notably α-tubulin.

HDAC6 and Tubulin Acetylation

HDAC6 deacetylates acetylated α-tubulin, a component of microtubules. By inhibiting HDAC6, this compound leads to an increase in the levels of acetylated α-tubulin. This, in turn, affects microtubule stability and dynamics, which can impact various cellular processes, including intracellular transport.

HDAC6_Pathway This compound This compound HDAC6 HDAC6 This compound->HDAC6 Inhibition a_tubulin α-tubulin HDAC6->a_tubulin Deacetylation Acetylated_a_tubulin Acetylated α-tubulin Acetylated_a_tubulin->a_tubulin Microtubule_Stability Microtubule Stability & Axonal Transport Acetylated_a_tubulin->Microtubule_Stability Promotes

This compound inhibits HDAC6, increasing α-tubulin acetylation.
Modulation of Tau Phosphorylation

In the context of neurodegenerative diseases such as Alzheimer's, this compound has been shown to reduce the hyperphosphorylation of the tau protein.[6] The exact mechanism is still under investigation but may be linked to the role of HDAC6 in cellular stress responses and protein quality control pathways.

Tau_Pathway This compound This compound HDAC6 HDAC6 This compound->HDAC6 Inhibition Hyperphosphorylated_Tau Hyperphosphorylated Tau HDAC6->Hyperphosphorylated_Tau Contributes to Tau_Protein Tau Protein Tau_Protein->Hyperphosphorylated_Tau Hyperphosphorylation Neurotoxicity Neurotoxicity Hyperphosphorylated_Tau->Neurotoxicity Leads to

This compound may reduce tau hyperphosphorylation by inhibiting HDAC6.
Impact on B-Cell Differentiation

This compound has demonstrated immunomodulatory effects, particularly in the context of systemic lupus erythematosus (SLE). It influences B-cell development in the bone marrow, leading to an increase in early-stage B-cells and a decrease in late-stage pre-B cells.[3] This suggests that HDAC6 plays a role in B-cell developmental checkpoints.

B_Cell_Pathway This compound This compound HDAC6_in_B_cells HDAC6 This compound->HDAC6_in_B_cells Inhibition Pre_B_Cell Pre-B Cell HDAC6_in_B_cells->Pre_B_Cell Promotes maturation Pro_B_Cell Pro-B Cell Pro_B_Cell->Pre_B_Cell Immature_B_Cell Immature B Cell Pre_B_Cell->Immature_B_Cell

This compound alters B-cell differentiation by inhibiting HDAC6.

References

ACY-738: A Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, development, and preclinical evaluation of ACY-738, a potent and selective histone deacetylase 6 (HDAC6) inhibitor. The information is curated for researchers, scientists, and professionals involved in drug development, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Introduction and Discovery

This compound was developed by Acetylon Pharmaceuticals (later acquired by Celgene) as part of a focused effort to create next-generation, selective HDAC inhibitors with improved therapeutic windows compared to non-selective inhibitors. The medicinal chemistry strategy centered on designing compounds that could potently and selectively target the unique catalytic domain of HDAC6, a class IIb histone deacetylase. This approach aimed to minimize the side effects associated with the inhibition of class I HDACs while harnessing the therapeutic potential of modulating HDAC6 activity in various diseases, including neurodegenerative disorders and cancers. This compound, chemically known as N-hydroxy-2-((1-phenylcyclopropyl)amino)pyrimidine-5-carboxamide, emerged from these efforts as a lead candidate with excellent potency, selectivity, and brain bioavailability.

Mechanism of Action

This compound is a highly potent and selective inhibitor of HDAC6.[1][2][3] Its primary mechanism of action involves binding to the zinc-containing catalytic domain of the HDAC6 enzyme, thereby blocking its deacetylase activity. HDAC6 is predominantly a cytoplasmic enzyme with key substrates that include α-tubulin, a major component of microtubules. By inhibiting HDAC6, this compound leads to the hyperacetylation of α-tubulin, which in turn enhances microtubule stability and function. This is crucial for essential cellular processes such as axonal transport, which is often impaired in neurodegenerative diseases.

Signaling Pathway of this compound Action

ACY738_Mechanism ACY738 This compound HDAC6 HDAC6 ACY738->HDAC6 Inhibition alphaTubulin_deacetylated α-tubulin HDAC6->alphaTubulin_deacetylated Deacetylation alphaTubulin_acetylated Acetylated α-tubulin Microtubule_stability Enhanced Microtubule Stability & Function alphaTubulin_acetylated->Microtubule_stability Microtubule_instability Microtubule Instability alphaTubulin_deacetylated->Microtubule_instability Axonal_transport_impaired Impaired Axonal Transport Microtubule_instability->Axonal_transport_impaired Axonal_transport_restored Restored Axonal Transport Microtubule_stability->Axonal_transport_restored Therapeutic_effects Therapeutic Effects in Neurodegeneration Axonal_transport_restored->Therapeutic_effects

Caption: Mechanism of action of this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound from various preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound
TargetIC50 (nM)Selectivity vs. HDAC6
HDAC6 1.7 -
HDAC194~55-fold
HDAC2128~75-fold
HDAC3218~128-fold

Data compiled from multiple sources.[1][3]

Table 2: Preclinical Pharmacokinetics of this compound
SpeciesRouteDoseCmaxT1/2 (plasma)
MouseIP5 mg/kg1310 ng/mL12 minutes
RatOral10 mg/kg212 ng/mL (79 nM)2.2 hours

Data compiled from multiple sources.[3][4]

Experimental Protocols

This section details the methodologies for key experiments cited in the development of this compound.

Fluorogenic HDAC6 Inhibition Assay

This assay is used to determine the in vitro potency of compounds against HDAC6.

Principle: A fluorogenic substrate containing an acetylated lysine is incubated with the HDAC6 enzyme. Deacetylation by HDAC6 allows a developer enzyme to cleave the substrate, releasing a fluorescent molecule. The fluorescence intensity is proportional to the HDAC6 activity.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the HDAC6 enzyme and the fluorogenic substrate in the assay buffer.

    • Prepare a developer solution containing a lysine developer enzyme.

  • Assay Procedure:

    • Add the assay buffer, diluted this compound (or vehicle control), and the diluted HDAC6 enzyme to the wells of a 96-well microplate.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and initiate fluorescence development by adding the developer solution.

    • Incubate at room temperature for 15-30 minutes.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 390 nm and emission at 460 nm).

    • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Axonal Transport Assay in Mice

This assay is used to assess the effect of this compound on axonal transport in living animals.

Principle: A fluorescent tracer that is taken up by nerve terminals and retrogradely transported along axons is injected into a muscle. The movement of the tracer within the axons of the innervating nerve is then visualized and quantified using live-cell imaging.

Protocol:

  • Animal Preparation:

    • Anesthetize the mouse (e.g., with isoflurane).

    • Surgically expose the target muscle (e.g., the gastrocnemius muscle) and the corresponding nerve (e.g., the sciatic nerve).

  • Tracer Injection:

    • Inject a fluorescently labeled tracer (e.g., a non-toxic fragment of tetanus toxin, HcT, conjugated to a fluorescent dye) into the exposed muscle.

  • Live Imaging:

    • After a sufficient time for tracer uptake and transport (e.g., 1-2 hours), immobilize the exposed nerve on a microscope stage.

    • Use a confocal or two-photon microscope to visualize the fluorescently labeled vesicles moving within the axons.

    • Acquire time-lapse images of the axonal transport.

  • Data Analysis:

    • Use particle tracking software to generate kymographs and quantify various parameters of axonal transport, such as the velocity, flux, and processivity of the fluorescent vesicles.

    • Compare these parameters between vehicle-treated and this compound-treated animals.

Preclinical Development and Applications

This compound has been evaluated in a range of preclinical models of disease, demonstrating its therapeutic potential.

Neurodegenerative Diseases
  • Alzheimer's Disease: In mouse models of Alzheimer's disease, this compound has been shown to rescue deficits in axonal transport, reduce the levels of hyperphosphorylated tau, and improve cognitive function.

  • Amyotrophic Lateral Sclerosis (ALS): In mouse models of ALS, this compound has demonstrated the ability to increase microtubule acetylation in the spinal cord and reduce motor neuron degeneration.

  • Multiple Sclerosis (MS): In a mouse model of MS (experimental autoimmune encephalomyelitis), this compound treatment delayed disease onset, reduced disease severity, and improved short-term memory.[5][6]

Other Potential Indications
  • Systemic Lupus Erythematosus (SLE): In a mouse model of SLE, this compound reduced disease pathogenesis by inhibiting immune complex-mediated glomerulonephritis and decreasing the production of inflammatory cytokines.[4][7]

  • Cancer: The role of HDAC6 in cancer cell survival has prompted investigations into the anti-cancer effects of selective inhibitors like this compound, particularly in hematological malignancies like diffuse large B-cell lymphoma.[8]

Experimental Workflow for Preclinical Evaluation

Preclinical_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_outcome Outcome invitro_assay HDAC Inhibition Assay (IC50 Determination) cell_based_assay Cell-Based Assays (e.g., Tubulin Acetylation) invitro_assay->cell_based_assay pk_studies Pharmacokinetic Studies (Mouse, Rat) cell_based_assay->pk_studies disease_models Efficacy in Disease Models (e.g., AD, ALS, MS mice) pk_studies->disease_models axonal_transport Axonal Transport Assay disease_models->axonal_transport behavioral_tests Behavioral & Cognitive Tests disease_models->behavioral_tests poc Proof-of-Concept Established axonal_transport->poc behavioral_tests->poc

Caption: Preclinical development workflow for this compound.

Conclusion

This compound is a well-characterized, potent, and selective HDAC6 inhibitor with a compelling preclinical data package supporting its therapeutic potential in a variety of diseases, most notably neurodegenerative disorders. Its ability to cross the blood-brain barrier and modulate microtubule dynamics through the hyperacetylation of α-tubulin makes it a promising candidate for further development. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug developers interested in advancing our understanding and application of selective HDAC6 inhibition.

References

Pharmacokinetic Profile of ACY-738 in Murine Models: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

ACY-738 is a potent and selective histone deacetylase 6 (HDAC6) inhibitor that has demonstrated therapeutic potential in various preclinical models of neurodegenerative diseases. Its mechanism of action involves the modulation of tubulin acetylation, which is crucial for microtubule stability and axonal transport. A thorough understanding of its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), is critical for its development as a therapeutic agent. This document provides a comprehensive summary of the available pharmacokinetic data for this compound in mice, intended for researchers and professionals in drug development.

Pharmacokinetic Data

The pharmacokinetic parameters of this compound have been characterized in mice following different routes of administration. The compound is known for its rapid distribution to the brain and a relatively short plasma half-life.

Table 1: Plasma Pharmacokinetic Parameters of this compound in Mice
Route of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (hours)Plasma Half-lifeAnimal Model
Intraperitoneal (i.p.)513100.08312 minutesNIH Swiss mice
Oral (in chow)*10212Not Reported2.2 hoursRat data, used for mouse chow formulation

*Note: The oral pharmacokinetic data was derived from studies in rats and used to formulate a rodent chow for administration to mice.

Table 2: this compound Concentration in Plasma and Brain Tissue of APP/PS1 Mice
Treatment GroupAge CohortAverage Brain Concentration (ng/g)Average Plasma Concentration (ng/mL)
Wild-Type (Treated)Early16.0722
APP/PS1 (Treated)Early17.9327.07
Wild-Type (Treated)Late17.8040.35
APP/PS1 (Treated)Late14.2050

Experimental Protocols

The following sections detail the methodologies employed in the pharmacokinetic studies of this compound in mice.

Drug Administration
  • Intraperitoneal (i.p.) Injection : For acute dosing studies, this compound was dissolved in a vehicle solution, such as a mixture of dimethyl sulfoxide (DMSO) and phosphate-buffered saline (PBS), and administered via intraperitoneal injection. In some studies, doses of 5 mg/kg or 20 mg/kg were used.

  • Oral Administration : To avoid the stress of repeated injections in chronic studies, this compound was formulated into rodent chow. The concentration in the chow was calculated to deliver a specific daily dose, for example, 100 mg/kg per day, based on pharmacokinetic studies in rats.

Sample Collection and Processing
  • Plasma Collection : Blood samples were collected from mice at various time points post-administration. Plasma was separated by centrifugation and stored at -80°C until analysis.

  • Brain Tissue Collection : Following the final blood collection, mice were euthanized, and brains were dissected. Specific brain regions, such as the cortex, were isolated, snap-frozen, and stored at -80°C.

  • Sample Preparation for Analysis : For analysis, this compound was extracted from plasma and brain homogenates using a protein precipitation method with a 50:50 acetonitrile:methanol solution.

Bioanalytical Method

The quantification of this compound in plasma and brain samples was performed using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method. This technique offers high sensitivity and specificity for the detection and quantification of the compound. The analysis was conducted using electrospray ionization in the positive mode, with a lower limit of quantification of 3 ng/mL.

Visualizations

Experimental Workflow for Pharmacokinetic Analysis

G cluster_0 Dosing cluster_1 Sample Collection cluster_2 Sample Processing cluster_3 Analysis cluster_4 Data Interpretation Dosing This compound Administration (i.p. or Oral) Blood Blood Sampling (Serial Time Points) Dosing->Blood In Vivo Brain Brain Tissue (Terminal) Dosing->Brain In Vivo Plasma Plasma Separation Blood->Plasma Homogenization Brain Homogenization Brain->Homogenization Extraction Protein Precipitation (Acetonitrile/Methanol) Plasma->Extraction Homogenization->Extraction LCMS HPLC-MS/MS Quantification Extraction->LCMS Analysis PK Pharmacokinetic Modeling (Cmax, Tmax, Half-life) LCMS->PK Data Analysis

Caption: Workflow for this compound pharmacokinetic analysis in mice.

Signaling Pathway of this compound Action

G cluster_effect Downstream Effects ACY738 This compound HDAC6 HDAC6 ACY738->HDAC6 Inhibits Tubulin α-Tubulin (Acetylated) HDAC6->Tubulin Deacetylates DeacetylatedTubulin α-Tubulin (Deacetylated) Microtubule Microtubule Stability Tubulin->Microtubule Promotes DeacetylatedTubulin->Tubulin HATs AxonalTransport Axonal Transport Microtubule->AxonalTransport

Caption: this compound inhibits HDAC6, increasing tubulin acetylation.

ACY-738: A Technical Guide to Brain Bioavailability and Central Nervous System Penetration

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper for Researchers and Drug Development Professionals

Introduction: ACY-738, a potent and selective inhibitor of histone deacetylase 6 (HDAC6), has emerged as a promising therapeutic candidate for a range of neurological disorders. Its therapeutic efficacy is intrinsically linked to its ability to cross the blood-brain barrier (BBB) and engage its target within the central nervous system (CNS). This technical guide provides a comprehensive overview of the brain bioavailability and CNS penetration of this compound, drawing upon key preclinical studies. The document is intended to serve as a resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound, detailing its distribution in both plasma and brain tissue across different preclinical models and administration routes.

Table 1: Pharmacokinetics of this compound in Rats (Oral Administration)

ParameterValueReference
Dose10 mg/kg[1]
Maximum Plasma Concentration (Cmax)212 ng/mL (79 nM)[1]
Time to Maximum Concentration (Tmax)Not Reported
Half-life (t½)2.2 hours[1]

Table 2: Brain and Plasma Concentrations of this compound in APP/PS1 Mice (Chow-based Formulation) [1]

Treatment GroupBrain Concentration (ng/g tissue)Brain Concentration (nM)Plasma Concentration (ng/mL)Plasma Concentration (nM)
Wild-Type (WT) - Treated16.07592281
APP/PS1 - Treated17.936627.07100

Table 3: Pharmacokinetics of this compound in Mice (Intraperitoneal Administration)

ParameterValueReference
Dose5 mg/kg[2]
Maximum Plasma Concentration (Cmax)1310 ng/mL[2]
Time to Maximum Concentration (Tmax)0.0830 hours[2]
Half-life (t½)12 minutes[3][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the experimental protocols employed in the cited studies to assess the pharmacokinetics and CNS penetration of this compound.

Animal Models and Drug Administration
  • Alzheimer's Disease Model: Amyloid precursor protein/presenilin 1 (APP/PS1) mice were used as a model for Alzheimer's disease.[1] this compound was administered through a chow-based formulation for 21 or 90 days.[5] The chow was formulated to deliver a dose of approximately 100 mg/kg per day.[1]

  • Amyotrophic Lateral Sclerosis (ALS) Model: The mSOD1G93A mouse model of ALS was utilized.[6] In some studies, C57/Bl6 mice were treated with this compound at 100 mg/kg/day in their food, with or without riluzole in their drinking water, for 1 and 4 months.[7]

  • Multiple Sclerosis Model: Experimental Autoimmune Encephalomyelitis (EAE) mice served as an animal model for multiple sclerosis.[3][8][9] this compound was administered at a dose of 20 mg/kg on days 9 and 10 post-immunization.[3][9]

  • General Pharmacokinetic Studies: For single-dose pharmacokinetic studies, this compound was administered intraperitoneally (IP) to mice at a dose of 5 mg/kg.[2]

Sample Collection and Processing
  • Plasma Collection: Blood samples were collected from the animals at various time points post-administration. The blood was then processed to separate the plasma.

  • Brain Tissue Collection: Following the final dose and at specified time points, animals were euthanized, and brain tissue (specifically cortical samples in some studies) was rapidly dissected and collected.[1]

Analytical Method: High-Performance Liquid Chromatography (HPLC)
  • Quantification of this compound: The concentrations of this compound in plasma and brain tissue homogenates were determined using High-Performance Liquid Chromatography (HPLC).[1] While the specific HPLC conditions (e.g., column, mobile phase, flow rate, and detector settings) are not detailed in the provided search results, this technique is the standard for quantifying small molecules in biological matrices.

Visualizations: Signaling Pathways and Experimental Workflows

To visually represent the key concepts discussed, the following diagrams have been generated using the DOT language.

HDAC6_inhibition_pathway ACY738 This compound HDAC6 HDAC6 ACY738->HDAC6 Inhibits alphaTubulin_deacetylated α-Tubulin HDAC6->alphaTubulin_deacetylated Deacetylates alphaTubulin_acetylated Acetylated α-Tubulin Microtubule_stability Microtubule Stability & Axonal Transport alphaTubulin_acetylated->Microtubule_stability Promotes

Caption: this compound inhibits HDAC6, leading to increased α-tubulin acetylation and promoting microtubule stability.

experimental_workflow cluster_animal_phase In Vivo Phase cluster_analytical_phase Ex Vivo Analysis Animal_Model Select Animal Model (e.g., APP/PS1 Mice) Drug_Admin Administer this compound (Oral or IP) Animal_Model->Drug_Admin Sample_Collection Collect Blood and Brain Tissue Samples Drug_Admin->Sample_Collection Sample_Prep Prepare Plasma and Brain Homogenates Sample_Collection->Sample_Prep HPLC_Analysis Quantify this compound Concentration via HPLC Sample_Prep->HPLC_Analysis Data_Analysis Determine Pharmacokinetic Parameters HPLC_Analysis->Data_Analysis

Caption: Experimental workflow for assessing the CNS penetration and pharmacokinetics of this compound.

Discussion

The compiled data demonstrates that this compound effectively crosses the blood-brain barrier and achieves therapeutic concentrations in the brain.[1] Studies have shown that this compound is bioavailable upon both oral and systemic administration.[4][10] The compound exhibits a relatively short half-life, particularly when administered intraperitoneally.[1][3] This pharmacokinetic profile has been shown to be sufficient to induce significant acetylation of α-tubulin in the brain, a key indicator of HDAC6 inhibition.[10]

The ability of this compound to penetrate the CNS and engage its target has been linked to positive therapeutic outcomes in various preclinical models of neurodegenerative diseases. For instance, in a mouse model of Alzheimer's disease, treatment with this compound led to improvements in axonal transport and recovery of learning and memory deficits.[1] These findings underscore the importance of brain bioavailability for the therapeutic efficacy of HDAC6 inhibitors in neurological disorders.

Conclusion

This compound demonstrates favorable pharmacokinetic properties for a CNS-targeted therapeutic, with proven brain penetration and target engagement. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further research and development of this compound and other brain-penetrant HDAC6 inhibitors. Future studies should aim to further elucidate the long-term pharmacokinetic and pharmacodynamic profile of this compound and its metabolites within the CNS to optimize dosing strategies for clinical applications.

References

Unveiling the Off-Target Profile of ACY-738 at High Concentrations: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ACY-738 is a potent and selective inhibitor of histone deacetylase 6 (HDAC6), a class IIb histone deacetylase primarily localized in the cytoplasm.[1][2] Its high selectivity for HDAC6 over class I HDACs has positioned it as a valuable tool for investigating the biological roles of HDAC6 and as a potential therapeutic agent in various diseases, including neurological disorders and cancer. However, understanding the off-target effects of any chemical probe, especially at high concentrations, is paramount for the accurate interpretation of experimental results and for predicting potential toxicities in a clinical setting. This technical guide provides a comprehensive overview of the known off-target effects of this compound at elevated concentrations, supported by available quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.

Off-Target Activity of this compound

While this compound exhibits remarkable selectivity for HDAC6, studies have revealed inhibitory activity against other cellular targets, particularly at higher concentrations. The primary off-targets identified to date are other histone deacetylase isoforms and, to a lesser extent, other enzymes.

Inhibition of Class I Histone Deacetylases

At concentrations significantly higher than its IC50 for HDAC6, this compound demonstrates inhibitory activity against class I HDACs. This off-target activity is a critical consideration for in vitro and in vivo studies employing high doses of the compound.

TargetIC50 (nM)Selectivity vs. HDAC6
HDAC61.7[1][2]-
HDAC194[2]~55-fold
HDAC2128[2]~75-fold
HDAC3218[2]~128-fold

Table 1: In Vitro Inhibitory Activity of this compound against HDAC Isoforms. This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against its primary target, HDAC6, and its off-targets within the class I HDAC family. The selectivity is calculated as the ratio of the IC50 for the off-target to the IC50 for HDAC6.

Activity at Other Cellular Targets

Beyond HDACs, the off-target profile of this compound has been explored against other enzyme classes.

TargetpEC50Notes
MBLAC26.3[3]>75-fold less potent than the related compound ACY-775.[3]

Table 2: Off-Target Activity of this compound against MBLAC2. This table presents the pEC50 value for this compound against metallo-β-lactamase domain-containing protein 2 (MBLAC2).

In Vitro Cytotoxicity

High concentrations of this compound have been shown to induce cell death in vitro. This effect is an important consideration for cellular assays and for understanding the potential therapeutic window of the compound.

Cell LineAssayIC50 (nM)
697 (human B-cell precursor leukemia)CellTiter 96 AQueous One Solution Cell Proliferation Assay3390[2]

Table 3: In Vitro Cytotoxicity of this compound. This table provides the half-maximal inhibitory concentration (IC50) for the cytotoxic effect of this compound in the 697 human cell line.

Note on Kinase Panel Screening: A comprehensive, quantitative screening of this compound against a broad panel of kinases at high concentrations is not publicly available at the time of this writing. Such data would be invaluable for a complete understanding of its off-target profile. Researchers are encouraged to perform or consult proprietary kinase screening services to assess the potential for off-target kinase inhibition in their specific experimental context.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are descriptions of the key experimental protocols used to characterize the off-target effects of this compound.

HDAC Enzyme Inhibition Assay

This biochemical assay quantifies the inhibitory activity of a compound against purified HDAC enzymes.

Principle: The assay measures the ability of an inhibitor to block the deacetylation of a fluorogenic substrate by a specific HDAC isoform. The resulting fluorescence is inversely proportional to the inhibitory activity of the compound.

Detailed Methodology:

  • Enzyme and Substrate Preparation: Recombinant human HDAC1, HDAC2, HDAC3, and HDAC6 enzymes are purified. A fluorogenic acetylated peptide substrate (e.g., Fluor de Lys®) is prepared in assay buffer.

  • Compound Dilution: this compound is serially diluted to a range of concentrations in an appropriate solvent (e.g., DMSO) and then further diluted in assay buffer.

  • Assay Reaction: The HDAC enzyme, the fluorogenic substrate, and the diluted this compound are combined in the wells of a microplate. The reaction is initiated by the addition of the enzyme.

  • Incubation: The plate is incubated at a controlled temperature (e.g., 37°C) for a specific duration to allow for the enzymatic reaction to proceed.

  • Development: A developer solution is added to each well. The developer contains a protease that cleaves the deacetylated substrate, releasing the fluorophore.

  • Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: The fluorescence readings are plotted against the inhibitor concentration, and the IC50 value is determined using a suitable curve-fitting model (e.g., four-parameter logistic regression).

MBLAC2 Enzymatic Assay

This assay determines the potency of a compound in inhibiting the enzymatic activity of MBLAC2.

Principle: A chemoproteomic competition binding assay can be used to assess the binding affinity of a compound to MBLAC2 in a cellular context. For enzymatic activity, a specific substrate for MBLAC2 would be used, and the effect of the inhibitor on substrate turnover would be measured.

Detailed Methodology (Chemoproteomic Approach):

  • Cell Lysate Preparation: Cells expressing MBLAC2 are lysed to obtain a protein extract.

  • Competition Binding: The cell lysate is incubated with a chemical probe that binds to MBLAC2, along with varying concentrations of the test compound (this compound).

  • Enrichment and Digestion: The probe-bound proteins are enriched, and the proteins are digested into peptides.

  • Mass Spectrometry: The peptide mixture is analyzed by liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of MBLAC2 that was pulled down by the probe at each concentration of the test compound.

  • Data Analysis: The displacement of the probe by the test compound is used to determine the apparent dissociation constant (Kdapp) or pEC50.

In Vitro Cytotoxicity Assay (CellTiter 96 AQueous One Solution Cell Proliferation Assay)

This cell-based assay measures the cytotoxic effects of a compound on a cell line.

Principle: The assay is based on the conversion of a tetrazolium compound [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium, inner salt; MTS] into a colored formazan product by dehydrogenase enzymes in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.

Detailed Methodology:

  • Cell Seeding: The 697 human B-cell precursor leukemia cell line is seeded into a 96-well microplate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: this compound is serially diluted and added to the wells containing the cells. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plate is incubated for a specified period (e.g., 48 hours) at 37°C in a humidified CO2 incubator.

  • Reagent Addition: The CellTiter 96® AQueous One Solution Reagent is added to each well.

  • Incubation: The plate is incubated for a shorter period (e.g., 1-4 hours) to allow for the colorimetric reaction to develop.

  • Absorbance Measurement: The absorbance of the formazan product is measured at 490 nm using a microplate reader.

  • Data Analysis: The absorbance values are normalized to the vehicle control, and the IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in understanding the context of this compound's off-target effects.

HDAC_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Histones Histones HDAC1_2_3 HDAC1/2/3 Histones->HDAC1_2_3 Deacetylation Transcription_Factors Transcription_Factors Transcription_Factors->HDAC1_2_3 Deacetylation Gene_Expression Gene_Expression HDAC1_2_3->Gene_Expression Repression ACY_738_High_Conc This compound (High Conc.) ACY_738_High_Conc->HDAC1_2_3 Inhibition HATs HATs HATs->Histones Ac HATs->Transcription_Factors Ac Acetylation Acetylation Deacetylation Deacetylation Tubulin Tubulin HDAC6 HDAC6 HDAC6->Tubulin Deacetylation ACY_738_Low_Conc This compound (Low Conc.) ACY_738_Low_Conc->HDAC6 Inhibition

Caption: On- and off-target HDAC inhibition by this compound.

Experimental_Workflow_Cytotoxicity Start Start Seed_Cells Seed 697 Cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_ACY738 Treat with serial dilutions of this compound Incubate_24h->Treat_ACY738 Incubate_48h Incubate 48h Treat_ACY738->Incubate_48h Add_MTS_Reagent Add MTS Reagent Incubate_48h->Add_MTS_Reagent Incubate_2h Incubate 2h Add_MTS_Reagent->Incubate_2h Measure_Absorbance Measure Absorbance at 490 nm Incubate_2h->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for in vitro cytotoxicity assay.

Conclusion

This compound is a highly selective inhibitor of HDAC6, making it an invaluable research tool. However, at high concentrations, it exhibits off-target activity against class I HDACs and can induce cytotoxicity. A thorough understanding of this off-target profile is essential for the design of well-controlled experiments and the accurate interpretation of their outcomes. The lack of comprehensive kinase screening data represents a significant knowledge gap, and researchers should exercise caution when using high concentrations of this compound in contexts where kinase signaling is a critical variable. Future studies delineating a broader off-target profile will further enhance the utility of this compound as a selective chemical probe.

References

Methodological & Application

ACY-738: In Vitro Application Notes and Protocols for Cellular Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ACY-738 is a potent and selective histone deacetylase 6 (HDAC6) inhibitor that has garnered significant interest in neurodegenerative disease research and beyond. Its ability to selectively inhibit HDAC6 over other HDAC isoforms makes it a valuable tool for investigating the specific roles of this cytoplasmic deacetylase in cellular processes. HDAC6 is a crucial regulator of cytoplasmic protein acetylation, most notably that of α-tubulin, a key component of microtubules. By inhibiting HDAC6, this compound leads to the hyperacetylation of α-tubulin, which in turn affects microtubule stability and axonal transport. This mechanism is believed to underlie its therapeutic potential in various neurological disorders. Furthermore, HDAC6 has been implicated in protein quality control through its role in aggresome formation, making it a target of interest in diseases characterized by protein aggregation.

These application notes provide a comprehensive overview of the in vitro use of this compound, including its mechanism of action, protocols for common cell culture experiments, and expected outcomes.

Mechanism of Action

This compound is a hydroxamic acid-based molecule that potently and selectively inhibits the enzymatic activity of HDAC6.[1] The primary mechanism of action involves the binding of this compound to the active site of the HDAC6 enzyme, thereby preventing it from deacetylating its substrates. The most well-characterized substrate of HDAC6 is α-tubulin. Inhibition of HDAC6 by this compound leads to an increase in the acetylation of α-tubulin at lysine 40. This post-translational modification is associated with enhanced microtubule stability and flexibility, which is crucial for proper axonal transport and overall neuronal health.[2][3] Beyond tubulin, HDAC6 has a number of other cytoplasmic targets, and its inhibition can impact various cellular pathways, including protein degradation and cell signaling.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound
TargetIC50 (nM)Cell LineAssay Description
HDAC61.7Sf9 insect cellsInhibition of recombinant full-length human N-terminal GST-tagged HDAC6.[1]
HDAC194Not SpecifiedEnzyme inhibition assay.[1]
HDAC2128Not SpecifiedEnzyme inhibition assay.[1]
HDAC3218Not SpecifiedEnzyme inhibition assay.[1]
Table 2: Cellular Activity of this compound in In Vitro Models
Cell LineConcentrationEffectReference
RN46A-B142.5 µMIncreased acetylated α-tubulin[1]
HCT-116800 nMInduced tubulin acetylation with minimal histone acetylation[4]
Primary Mouse Neurons1 µMSignificantly increased acetylated tubulin (in combination with 5 µM riluzole)[5]
Mesangial cells5 nMIncreased α-tubulin acetylation without significantly increasing histone H3 acetylation[6]
Human 697 cells3390 nM (IC50)Cytotoxicity after 48 hours[1]

Experimental Protocols

Protocol 1: Assessment of α-Tubulin Acetylation by Western Blot

This protocol describes how to treat a neuronal cell line with this compound and assess the level of α-tubulin acetylation via Western blotting.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y, PC12, or primary neurons)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-acetylated-α-tubulin (Lys40), anti-α-tubulin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.

  • Cell Treatment:

    • Prepare working solutions of this compound in complete culture medium from a concentrated stock in DMSO. A dose-response experiment is recommended (e.g., 10 nM, 100 nM, 1 µM, 10 µM).

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

    • Remove the old medium from the cells and replace it with the medium containing this compound or vehicle.

    • Incubate for a predetermined time (e.g., 24 hours).

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-acetylated-α-tubulin antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an anti-α-tubulin antibody as a loading control.

Protocol 2: Cell Viability Assay

This protocol outlines the use of a standard MTT or similar colorimetric assay to assess the effect of this compound on cell viability.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT reagent (or similar, e.g., WST-1, PrestoBlue)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well).

  • Cell Treatment:

    • After 24 hours, treat the cells with a serial dilution of this compound (e.g., from 1 nM to 100 µM).

    • Include a vehicle control (DMSO) and a positive control for cell death if desired.

    • Incubate for the desired period (e.g., 48 or 72 hours).

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

    • Plot the results to determine the IC50 for cytotoxicity.

Mandatory Visualizations

ACY_738_Mechanism_of_Action cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_microtubule Microtubule ACY738 This compound HDAC6_active Active HDAC6 ACY738->HDAC6_active Inhibition HDAC6_inactive Inactive HDAC6 Tubulin_acetylated Acetylated α-Tubulin HDAC6_active->Tubulin_acetylated Deacetylation Tubulin_deacetylated α-Tubulin

Caption: Mechanism of this compound action on HDAC6 and tubulin acetylation.

Experimental_Workflow cluster_assays Downstream Assays start Start: Seed Cells treatment Treat with this compound (and Vehicle Control) start->treatment incubation Incubate (e.g., 24h) treatment->incubation western Western Blot (Acetylated Tubulin) incubation->western viability Cell Viability Assay (e.g., MTT) incubation->viability other Other Assays (e.g., Immunofluorescence) incubation->other analysis Data Analysis and Interpretation western->analysis viability->analysis other->analysis

Caption: General experimental workflow for in vitro studies with this compound.

References

Application Notes and Protocols for Preparing ACY-738 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation, storage, and handling of ACY-738 stock solutions in Dimethyl Sulfoxide (DMSO). This compound is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6) and is a valuable tool for research in neurodegenerative diseases, oncology, and immunology.

Introduction

This compound is a hydroxamic acid-containing small molecule that demonstrates high selectivity for HDAC6, an enzyme that plays a crucial role in various cellular processes by deacetylating non-histone proteins, most notably α-tubulin.[1][2] Inhibition of HDAC6 by this compound leads to an increase in the acetylation of α-tubulin, which is involved in microtubule stability and axonal transport.[3][4] Due to its ability to readily cross the blood-brain barrier, this compound is of particular interest for studying the central nervous system.[5][6]

Proper preparation of this compound stock solutions is critical for ensuring experimental reproducibility and accuracy. DMSO is the recommended solvent for creating concentrated stock solutions of this compound due to its high solubilizing capacity for this compound.

Quantitative Data Summary

The following tables summarize the key quantitative information for this compound.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular Formula C₁₄H₁₄N₄O₂[1][7]
Molecular Weight 270.29 g/mol [2]
CAS Number 1375465-91-0[5][7]
Appearance White to off-white solid[8]

Table 2: Solubility of this compound

SolventSolubilityNotesReference
DMSO ≥ 32 mg/mL (118.39 mM)Hygroscopic DMSO can reduce solubility; use fresh, anhydrous DMSO.[8][9]
50 mg/mL (184.99 mM)Sonication is recommended to aid dissolution.[10]
54 mg/mL (199.78 mM)[5]
Ethanol 1 mg/mL[5]
Water Insoluble[5]
DMF 10 mg/mL[1]
DMSO:PBS (pH 7.2) (1:3) 0.25 mg/mL[1]

Table 3: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationReference
Powder -20°C2 to 3 years[7][8]
4°C2 years[8]
In DMSO -80°C6 months to 2 years[7][8]
-20°C1 year[8]
4°C2 weeks[7]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional, but recommended)

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Procedure:

  • Pre-weighing Preparations:

    • Ensure the analytical balance is calibrated and level.

    • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing this compound:

    • Tare a sterile microcentrifuge tube on the analytical balance.

    • Carefully weigh the desired amount of this compound powder into the tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.703 mg of this compound (Molecular Weight = 270.29 g/mol ).

  • Solvent Addition:

    • Using a calibrated micropipette, add the calculated volume of anhydrous, sterile DMSO to the microcentrifuge tube containing the this compound powder. For the example above, add 1 mL of DMSO.

    • It is crucial to use fresh, high-quality DMSO as moisture can decrease the solubility of this compound.[5]

  • Dissolution:

    • Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.[10] Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquoting and Storage:

    • Once fully dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

    • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

    • For long-term storage, place the aliquots at -80°C.[7][8] For short-term storage, -20°C is acceptable.

Visualizations

Signaling Pathway of this compound Action

ACY738_Pathway Mechanism of Action of this compound ACY738 This compound HDAC6 HDAC6 ACY738->HDAC6 Inhibition AlphaTubulin_Deacetylated α-tubulin HDAC6->AlphaTubulin_Deacetylated Deacetylation AlphaTubulin_Acetylated Acetylated α-tubulin Microtubule_Stability Increased Microtubule Stability AlphaTubulin_Acetylated->Microtubule_Stability Axonal_Transport Enhanced Axonal Transport Microtubule_Stability->Axonal_Transport Cellular_Processes Modulation of Cellular Processes (e.g., Protein Trafficking, Autophagy) Axonal_Transport->Cellular_Processes

Caption: Mechanism of action of this compound.

Experimental Workflow for Stock Solution Preparation

Stock_Solution_Workflow Workflow for this compound Stock Solution Preparation Start Start Weigh Weigh this compound Powder Start->Weigh Add_DMSO Add Anhydrous DMSO Weigh->Add_DMSO Dissolve Vortex and/or Sonicate to Dissolve Add_DMSO->Dissolve Check_Clarity Visually Inspect for Complete Dissolution Dissolve->Check_Clarity Check_Clarity->Dissolve Particulates Remain Aliquot Aliquot into Single-Use Tubes Check_Clarity->Aliquot Clear Solution Store Store at -80°C (Long-term) or -20°C (Short-term) Aliquot->Store End End Store->End

Caption: Experimental workflow for preparing this compound stock solution.

References

Application Notes and Protocols for ACY-738 Intraperitoneal Injection in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the intraperitoneal (IP) administration of ACY-738, a potent and selective Histone Deacetylase 6 (HDAC6) inhibitor, in mouse models. This document is intended to guide researchers in designing and executing in vivo studies to evaluate the therapeutic potential of this compound in various disease contexts.

Introduction to this compound

This compound is a small molecule inhibitor of HDAC6 with high selectivity over other HDAC isoforms. HDAC6 is a unique, primarily cytoplasmic deacetylase that plays a crucial role in regulating cellular processes by deacetylating non-histone proteins, most notably α-tubulin. By inhibiting HDAC6, this compound increases the acetylation of α-tubulin, which leads to the stabilization of microtubules. This mechanism is implicated in the restoration of axonal transport and the clearance of protein aggregates, making this compound a promising therapeutic candidate for neurodegenerative diseases such as Alzheimer's, Parkinson's, and Amyotrophic Lateral Sclerosis (ALS), as well as certain cancers and inflammatory conditions.

Data Presentation

In Vitro Potency of this compound
TargetIC50 (nM)
HDAC61.7
HDAC194
HDAC2128
HDAC3218
In Vivo Dosages and Administration of this compound in Mice
Dosage (mg/kg)VehicleAdministration RouteFrequencyMouse ModelObserved Effects
5DMSO/PBSIntraperitoneal5 days/weekSystemic Lupus Erythematosus (NZB/W)Decreased anti-dsDNA production and attenuated sera IL-1β production.[1]
20DMSO/PBSIntraperitoneal5 days/weekSystemic Lupus Erythematosus (NZB/W)Significantly attenuated the severity of proteinuria.[1]
20DMSO/PBSIntraperitonealDaily for 2 daysExperimental Autoimmune Encephalomyelitis (EAE)Delayed disease onset and attenuated disease severity.[2]
50Not specifiedNot specifiedNot specifiedWild-typeFailed to produce an enhancement of locomotor activity.[1]
100 (in chow)Rodent ChowOralDailyAlzheimer's Disease (APP/PS1)Improvements in in vivo axonal transport, and recovery of short-term learning and memory deficits.[3]

Experimental Protocols

Preparation of this compound for Intraperitoneal Injection

This protocol details the preparation of a 2 mg/mL stock solution of this compound and its subsequent dilution for a final injection concentration suitable for a 20 mg/kg dose in a 25g mouse.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Phosphate-Buffered Saline (PBS), sterile, pH 7.4

  • Sterile 1.5 mL microcentrifuge tubes

  • Sterile syringes (1 mL, 3 mL)

  • Sterile needles (21G for preparation, 27-30G for injection)

  • Vortex mixer

Procedure:

  • Stock Solution Preparation (10 mg/mL in DMSO):

    • In a sterile microcentrifuge tube, weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mg/mL stock solution, weigh 10 mg of this compound.

    • Add the appropriate volume of sterile DMSO to achieve a 10 mg/mL concentration (e.g., 1 mL for 10 mg of this compound).

    • Vortex the tube thoroughly until the this compound powder is completely dissolved. This stock solution can be stored at -20°C for short-term storage or -80°C for long-term storage.

  • Working Solution Preparation (for a 20 mg/kg dose):

    • Calculation of Injection Volume: The recommended injection volume for intraperitoneal administration in mice is typically 100-200 µL. For this protocol, we will use a 200 µL injection volume.

    • Calculation of Final Concentration:

      • For a 25g mouse, a 20 mg/kg dose requires 0.5 mg of this compound (20 mg/kg * 0.025 kg).

      • To deliver 0.5 mg in 200 µL, the final concentration of the working solution needs to be 2.5 mg/mL (0.5 mg / 0.2 mL).

    • Dilution of Stock Solution:

      • To prepare 1 mL of the 2.5 mg/mL working solution, you will need 250 µL of the 10 mg/mL stock solution (1 mL * 2.5 mg/mL / 10 mg/mL).

      • In a sterile tube, add 750 µL of sterile PBS.

      • Add 250 µL of the 10 mg/mL this compound stock solution to the PBS. This results in a final DMSO concentration of 25%.

      • Important Note on DMSO Concentration: While some studies have used higher concentrations, it is generally recommended to keep the final DMSO concentration for intraperitoneal injections in mice at or below 10% to minimize irritation and potential toxicity.[4][5][6] To achieve a 10% final DMSO concentration, you would prepare a higher concentration stock and dilute accordingly. For example, a 25 mg/mL stock in DMSO diluted 1:10 in PBS would yield a 2.5 mg/mL working solution with 10% DMSO.

    • Vortex the working solution gently to ensure it is thoroughly mixed. The working solution should be prepared fresh for each day of injections.

Intraperitoneal Injection Protocol in Mice

Materials:

  • Prepared this compound working solution

  • Mouse restraint device (optional)

  • Sterile syringes (1 mL)

  • Sterile needles (27-30 gauge)

  • 70% Ethanol wipes

  • Appropriate personal protective equipment (gloves, lab coat)

Procedure:

  • Animal Restraint: Securely restrain the mouse using an appropriate method. This can be done by scruffing the mouse or using a commercial restraint device. Proper restraint is crucial for the safety of both the animal and the researcher.

  • Injection Site Identification: Position the mouse on its back with its head tilted slightly downwards. The injection site is in the lower right or left quadrant of the abdomen, avoiding the midline to prevent puncture of the bladder or cecum.

  • Site Preparation: Swab the injection site with a 70% ethanol wipe and allow it to dry.

  • Injection:

    • Draw the calculated volume of the this compound working solution into a sterile 1 mL syringe fitted with a 27-30 gauge needle.

    • Insert the needle at a 15-20 degree angle into the peritoneal cavity.

    • Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or any fluid is drawn, withdraw the needle and reinject at a different site with a fresh needle and syringe.

    • Slowly inject the solution into the peritoneal cavity.

  • Post-Injection Monitoring: After injection, return the mouse to its cage and monitor for any signs of distress, such as lethargy, abdominal swelling, or abnormal behavior.

Mandatory Visualizations

Signaling Pathway of this compound

ACY738_Pathway This compound Signaling Pathway ACY738 This compound HDAC6 HDAC6 ACY738->HDAC6 Inhibition AlphaTubulin α-Tubulin (acetylated) HDAC6->AlphaTubulin Deacetylation Microtubules Microtubules AlphaTubulin->Microtubules Stabilization AxonalTransport Axonal Transport Microtubules->AxonalTransport Enhanced ProteinAggregates Protein Aggregate Clearance Microtubules->ProteinAggregates Improved

Caption: this compound inhibits HDAC6, leading to increased α-tubulin acetylation and microtubule stability.

Experimental Workflow for In Vivo this compound Studies

ACY738_Workflow Experimental Workflow for In Vivo this compound Studies cluster_prep Preparation cluster_treatment Treatment Phase cluster_analysis Analysis AnimalAcclimatization Animal Acclimatization DrugPrep This compound Solution Preparation AnimalAcclimatization->DrugPrep IP_Injection Intraperitoneal Injection DrugPrep->IP_Injection Monitoring Daily Monitoring (Health & Weight) IP_Injection->Monitoring Behavioral Behavioral Testing Monitoring->Behavioral Tissue Tissue Collection & Analysis Behavioral->Tissue Biochemical Biochemical Assays (e.g., Western Blot for Acetylated Tubulin) Tissue->Biochemical

Caption: A typical workflow for an in vivo study using this compound in a mouse model.

References

Troubleshooting & Optimization

improving the stability of ACY-738 in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of ACY-738, with a focus on improving its stability in solution for reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6).[1][2][3] Its mechanism of action involves the inhibition of HDAC6, which leads to an increase in the acetylation of its substrates, most notably α-tubulin.[3][4] This modification of α-tubulin affects microtubule stability and function, which is crucial for various cellular processes, including axonal transport.[4][5]

Q2: What are the recommended solvents for dissolving this compound?

A2: this compound is soluble in several organic solvents. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions.[1][6][7] It is also soluble in ethanol to a lesser extent and is practically insoluble in water.[1] For optimal solubility in DMSO, it is crucial to use a fresh, anhydrous grade, as moisture can reduce solubility.[1]

Q3: How should I prepare and store stock solutions of this compound?

A3: It is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO.[1] Once prepared, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[1] Store these aliquots at -20°C or -80°C for long-term stability.[1][2][6]

Q4: For how long are the powdered form and stock solutions of this compound stable?

A4: The stability of this compound depends on the storage conditions. The powdered form is stable for at least three years when stored at -20°C.[1][6] Stock solutions in DMSO can be stored for up to one year at -80°C and for shorter periods (e.g., one month) at -20°C.[1][2]

Troubleshooting Guide

Issue 1: Precipitation of this compound in aqueous media during in vitro experiments.

  • Possible Cause: this compound has low aqueous solubility. When a concentrated DMSO stock is diluted into an aqueous buffer or cell culture medium, the compound can precipitate out of solution.

  • Troubleshooting Steps:

    • Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental setup is as low as possible (ideally ≤ 0.1%) to maintain cell health and minimize solvent effects, while still keeping this compound in solution.

    • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of the DMSO stock in your aqueous medium. This gradual decrease in solvent concentration can help maintain solubility.

    • Sonication: Gentle sonication of the final working solution can help to redissolve any small precipitates that may have formed.[6]

    • Formulation with Pluronic F-68: For challenging situations, consider the use of a non-ionic surfactant like Pluronic F-68 to improve the dispersion and apparent solubility of hydrophobic compounds in aqueous media. A final concentration of 0.01-0.1% Pluronic F-68 can be tested.

Issue 2: Inconsistent results in cell-based assays.

  • Possible Cause 1: Degradation of this compound in working solutions.

    • Troubleshooting Step: Always prepare fresh working solutions from a frozen stock immediately before each experiment. Avoid storing diluted aqueous solutions of this compound.

  • Possible Cause 2: Adsorption to plasticware.

    • Troubleshooting Step: Hydrophobic compounds like this compound can adsorb to plastic surfaces. To mitigate this, consider using low-adhesion microplates and polypropylene tubes. Pre-rinsing pipette tips with the solution before dispensing can also help.

Issue 3: Low brain bioavailability in in vivo studies.

  • Possible Cause: this compound has a short plasma half-life.[1][8]

  • Troubleshooting Steps:

    • Formulation Strategy: For intraperitoneal (i.p.) injections, this compound can be formulated in a vehicle such as 10% DMSO in phosphate-buffered saline (PBS).[3] For oral administration and to achieve sustained exposure, formulating this compound in rodent chow has been shown to be effective.[3][5]

    • Dosing Regimen: Due to its rapid elimination, a more frequent dosing schedule or a continuous delivery method (like formulation in chow) might be necessary to maintain therapeutic concentrations in the brain.[5]

Data Presentation

Table 1: Solubility and Storage of this compound

ParameterValueReference
Solubility
DMSO50-54 mg/mL[1][6]
Ethanol~1 mg/mL[1]
WaterInsoluble[1]
DMF10 mg/mL[7]
DMSO:PBS (pH 7.2) (1:3)0.25 mg/mL[7]
Storage Conditions
Powder3 years at -20°C[1][6]
Stock Solution (in solvent)1 year at -80°C[1][6]
1 month at -20°C[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Use

  • Materials: this compound powder, anhydrous dimethyl sulfoxide (DMSO).

  • Procedure: a. Allow the this compound vial to equilibrate to room temperature before opening. b. Add the appropriate volume of anhydrous DMSO to the vial to achieve a desired stock concentration (e.g., 10 mM). c. Vortex briefly and sonicate if necessary to ensure complete dissolution.[6] d. Aliquot the stock solution into single-use, light-protected tubes. e. Store the aliquots at -80°C.

Protocol 2: Formulation of this compound for Intraperitoneal (i.p.) Injection in Mice

  • Materials: this compound stock solution in DMSO, sterile phosphate-buffered saline (PBS).

  • Procedure: a. Thaw a single-use aliquot of the this compound DMSO stock solution. b. On the day of injection, dilute the stock solution with sterile PBS to the final desired concentration. A common vehicle composition is 10% DMSO in PBS.[3] For example, to prepare a 20 mg/kg dose for a 25g mouse in a 200 µL injection volume, you would need a final concentration of 2.5 mg/mL. c. Ensure the final solution is clear and free of precipitation before injection.

Visualizations

ACY738_Signaling_Pathway ACY738 This compound HDAC6 HDAC6 ACY738->HDAC6 Inhibition DeacetylatedTubulin α-Tubulin (deacetylated) HDAC6->DeacetylatedTubulin Deacetylation AlphaTubulin α-Tubulin (acetylated) Microtubule Microtubule Stabilization & Axonal Transport AlphaTubulin->Microtubule Promotes

Caption: Signaling pathway of this compound action.

Experimental_Workflow_InVitro cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare this compound Stock in DMSO Working Prepare Fresh Working Solution Stock->Working CellCulture Treat Cells in Culture Working->CellCulture Assay Perform Assay (e.g., Western Blot for acetylated α-tubulin) CellCulture->Assay Data Data Acquisition Assay->Data Interpretation Interpretation of Results Data->Interpretation

Caption: General workflow for in vitro experiments.

References

Optimizing ACY-738 Dosage: A Technical Guide for Maximal Efficacy and Minimal Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for optimizing the use of ACY-738, a potent and selective HDAC6 inhibitor, in your research. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and curated data to help you achieve maximal efficacy while minimizing toxicity in your experiments.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of action of this compound? this compound is a selective inhibitor of Histone Deacetylase 6 (HDAC6).[1][2] Its primary mechanism involves binding to the catalytic domain of HDAC6, thereby preventing the deacetylation of its target proteins. A key substrate of HDAC6 is α-tubulin, and inhibition by this compound leads to an increase in acetylated α-tubulin.[3][4] This modification is associated with altered microtubule stability and dynamics, which can impact cellular processes such as intracellular transport and cell motility.[4]

2. What is the selectivity profile of this compound? this compound exhibits high selectivity for HDAC6. It has a reported IC50 of 1.7 nM for HDAC6.[1][2] Its potency against Class I HDACs is significantly lower, with IC50 values of 94 nM for HDAC1, 128 nM for HDAC2, and 218 nM for HDAC3.[1]

3. What are the recommended in vitro concentrations to use? The optimal in vitro concentration of this compound will vary depending on the cell line and experimental endpoint. However, a concentration range of 10-100 nM is often sufficient to induce significant acetylation of α-tubulin with minimal effects on histone acetylation, indicating selective HDAC6 inhibition.[3] For cytotoxicity, an IC50 of 3390 nM has been reported in human 697 cells after 48 hours of treatment.[1] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.

4. What in vivo dosages have been reported, and what were the observed effects? In preclinical mouse models, this compound has been administered via intraperitoneal (i.p.) injection and as a formulation in rodent chow. Dosages have ranged from 5 mg/kg to 100 mg/kg.

  • 5 mg/kg (i.p.): This dose has been shown to significantly increase α-tubulin acetylation in the brain and reduce the production of anti-dsDNA antibodies in a mouse model of systemic lupus erythematosus (SLE).[1]

  • 20 mg/kg (i.p.): In a mouse model of multiple sclerosis, this dosage delayed disease onset and reduced its severity.[5][6]

  • 50 mg/kg: This dose has been associated with anxiolytic and antidepressant-like activity in mice.

  • 100 mg/kg (in chow): This oral dose resulted in therapeutic levels of this compound in the brain and plasma, leading to improved axonal transport rates and recovery of learning and memory deficits in a mouse model of Alzheimer's disease.[3]

5. What is the pharmacokinetic profile of this compound? this compound is brain-penetrant. When administered orally to rats at 10 mg/kg, it reaches a maximum plasma concentration of 212 ng/mL with a half-life of 2.2 hours.[3]

6. What is the known toxicity profile of this compound? In the reported preclinical studies, this compound has been generally well-tolerated. At a dose of 100 mg/kg in chow, no significant differences in weight gain were observed between treated and untreated mice, suggesting a lack of overt toxicity at this dose.[3] However, at high concentrations in vitro, this compound has been shown to induce cell death.[5] As with any experimental compound, it is crucial to carefully monitor for any signs of toxicity in your own studies.

Data Summary Tables

In Vitro Activity of this compound
TargetIC50 (nM)Cell LineAssay ConditionsReference
HDAC61.7-Cell-free[1][2]
HDAC194-Cell-free[1]
HDAC2128-Cell-free[1]
HDAC3218-Cell-free[1]
Cytotoxicity3390697 (Human)48-hour incubation, CellTiter 96 AQueous One Solution Assay[1]
In Vivo Efficacy of this compound in Preclinical Models
DoseRouteMouse ModelKey Efficacy ReadoutsReference
5 mg/kgi.p.SLEIncreased α-tubulin acetylation in the brain; Decreased anti-dsDNA production[1]
20 mg/kgi.p.Multiple Sclerosis (EAE)Delayed disease onset; Reduced disease severity[5][6]
50 mg/kgi.p.Wild-typeAnxiolytic and antidepressant-like effects
100 mg/kgChowAlzheimer's Disease (APP/PS1)Improved axonal transport; Recovery of learning and memory deficits[3]

Experimental Protocols

Cell Viability Assay (MTT-based)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the dose-response curve and determine the IC50 value.

Western Blot for Acetylated α-Tubulin

This protocol provides a framework for detecting changes in α-tubulin acetylation following this compound treatment.

Materials:

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Anti-acetylated-α-Tubulin (Lys40)

    • Anti-α-Tubulin (for loading control)

    • Anti-GAPDH or β-actin (for loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with the desired concentrations of this compound for the appropriate time. Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes at 95°C.

  • SDS-PAGE and Transfer: Separate the protein lysates on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation. Recommended starting dilutions should be determined from the antibody datasheet.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the acetylated α-tubulin signal to the total α-tubulin or another loading control.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Inconsistent or no effect on α-tubulin acetylation - this compound degradation- Incorrect dosage- Low HDAC6 expression in the cell line- Issues with antibody- Prepare fresh this compound solutions for each experiment. Store stock solutions at -20°C or -80°C.- Perform a dose-response and time-course experiment to determine the optimal conditions.- Confirm HDAC6 expression in your cell line by Western blot or qPCR.- Use a validated antibody for acetylated α-tubulin and optimize the antibody concentration.
High background in Western blot - Insufficient blocking- Antibody concentration too high- Inadequate washing- Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).- Titrate the primary and secondary antibody concentrations.- Increase the number and duration of washes.
Precipitation of this compound in cell culture medium - Poor solubility of this compound in aqueous solutions- Ensure the final DMSO concentration in the medium is low (typically <0.5%).- Prepare fresh dilutions from a concentrated stock solution just before use.- Gently warm the medium to aid dissolution, but avoid high temperatures that could degrade the compound.
Observed toxicity at low concentrations - Off-target effects at higher concentrations- Cell line is particularly sensitive- Use the lowest effective concentration that gives the desired biological effect (increased tubulin acetylation) without significant cell death.- Confirm that the observed toxicity is not due to the vehicle (e.g., DMSO).- Consider using a different cell line that may be less sensitive.

Visualizing Key Concepts

Signaling Pathway of this compound Action

ACY738_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm ACY738 This compound HDAC6 HDAC6 ACY738->HDAC6 Inhibition Tubulin α-Tubulin-β-Tubulin Dimer HDAC6->Tubulin Deacetylation AcTubulin Acetylated α-Tubulin Tubulin->AcTubulin Acetylation Microtubule Microtubule AcTubulin->Microtubule Incorporation CellProcesses Altered Cellular Processes (e.g., Axonal Transport, Cell Motility) Microtubule->CellProcesses

Caption: this compound inhibits HDAC6, leading to increased α-tubulin acetylation and altered microtubule-dependent cellular processes.

Experimental Workflow for Optimizing this compound Dosage

Experimental_Workflow start Start: Define Experimental Goal dose_response In Vitro Dose-Response (Cell Viability & Acetylation) start->dose_response select_dose Select In Vitro Dose Range (Maximal Acetylation, Minimal Toxicity) dose_response->select_dose in_vivo_pilot In Vivo Pilot Study (e.g., 3 Doses) select_dose->in_vivo_pilot pk_pd Pharmacokinetic (PK) & Pharmacodynamic (PD) Analysis in_vivo_pilot->pk_pd efficacy_toxicity Assess Efficacy and Toxicity pk_pd->efficacy_toxicity optimize_dose Optimize In Vivo Dose and Schedule efficacy_toxicity->optimize_dose definitive_study Definitive In Vivo Efficacy Study optimize_dose->definitive_study end End: Optimized Protocol definitive_study->end

Caption: A stepwise workflow for determining the optimal dosage of this compound for in vivo experiments.

Dose-Efficacy-Toxicity Relationship for this compound

Dose_Relationship cluster_dose This compound Dose cluster_effects Biological Effects LowDose Low Dose Efficacy Maximal Efficacy (Target Engagement) LowDose->Efficacy Sub-optimal Toxicity Minimal Toxicity LowDose->Toxicity OptimalDose Optimal Dose OptimalDose->Efficacy OptimalDose->Toxicity HighDose High Dose HighDose->Efficacy OffTarget Potential Off-Target Effects & Increased Toxicity HighDose->OffTarget

Caption: The relationship between this compound dosage and the balance between efficacy and toxicity.

References

ACY-738 In Vivo Target Engagement: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on measuring the in vivo target engagement of ACY-738.

Frequently Asked Questions (FAQs)

???+ question "What is the primary molecular target of this compound and its mechanism of action?"

???+ question "How can I measure this compound target engagement in vivo?"

???+ question "What are the key biomarkers for assessing this compound activity?"

???+ question "In which tissues can I measure target engagement?"

???+ question "What are typical dosages and routes of administration for in vivo studies?"

Troubleshooting Guides

???+ question "I am not seeing an increase in α-tubulin acetylation after this compound treatment. What could be the problem?"

???+ question "How can I confirm that this compound is reaching the target tissue?"

???+ question "How do I assess the selectivity of this compound in my in vivo experiment?"

Quantitative Data Summary

Table 1: In Vitro Potency of this compound against HDAC Isoforms

HDAC IsoformIC50 (nM)Selectivity vs. HDAC6
HDAC6 1.7 -
HDAC194~55-fold
HDAC2128~75-fold
HDAC3218~128-fold
Data sourced from MedchemExpress and Selleck Chemicals.[1][2]

Table 2: Example In Vivo Pharmacokinetic Data for this compound in Mice

RouteDose (mg/kg)TissueAverage ConcentrationTime Point
Oral (in chow)~100/dayCortex17.93 ng/g (~66 nM)Chronic Treatment
Oral (in chow)~100/dayPlasma27.07 ng/mL (~100 nM)Chronic Treatment
IP Injection10 (rats)PlasmaCmax: 212 ng/mL (79 nM)Tmax: not specified
Data from a study in APP/PS1 mice and pharmacokinetic studies in rats.[3]

Experimental Protocols & Workflows

Signaling Pathway of HDAC6 Inhibition

The diagram below illustrates how this compound inhibits HDAC6, leading to increased acetylation of α-tubulin on microtubules.

HDAC6_Pathway cluster_effects Downstream Effects Transport Enhanced Axonal Transport AcTubulin AcTubulin AcTubulin->Transport

Mechanism of this compound action on α-tubulin.
General Experimental Workflow

This workflow outlines the key steps from animal treatment to data analysis for measuring target engagement.

Experimental_Workflow Start Animal Dosing TissueCollection Tissue Collection (e.g., Brain, Spinal Cord) at specified time points Start->TissueCollection SampleProcessing Sample Processing: 1. Homogenization 2. Protein Lysis TissueCollection->SampleProcessing ProteinQuant Protein Quantification (e.g., BCA Assay) SampleProcessing->ProteinQuant WesternBlot Western Blot Analysis ProteinQuant->WesternBlot Analysis Densitometry Analysis: (Ac-Tubulin / Total Tubulin) WesternBlot->Analysis Conclusion Determine Target Engagement Analysis->Conclusion

Workflow for in vivo target engagement assessment.
Protocol: Western Blot for Acetylated α-Tubulin
  • Tissue Homogenization:

    • Harvest brain, spinal cord, or other tissues and immediately snap-freeze in liquid nitrogen. Store at -80°C until use.[3]

    • Homogenize the frozen tissue in RIPA lysis buffer supplemented with protease and deacetylase inhibitors (including Trichostatin A and sodium butyrate to preserve acetylation during processing).

  • Protein Quantification:

    • Centrifuge the homogenate to pellet debris and collect the supernatant.

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate the proteins on a 10% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer.

      • Primary Antibody for Target: Mouse anti-acetylated α-tubulin (Lys40).

      • Primary Antibody for Loading Control: Rabbit anti-total α-tubulin or anti-GAPDH.[3]

      • Primary Antibody for Selectivity: Rabbit anti-acetylated Histone H3.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a digital imager.

    • Quantify the band intensity using software like ImageJ. Normalize the intensity of the acetylated α-tubulin band to the intensity of the total α-tubulin band for each sample.[4]

References

Technical Support Center: Minimizing Variability in Animal Studies with ACY-738

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ACY-738. This resource is designed to assist researchers, scientists, and drug development professionals in designing and executing animal studies with this compound, with a focus on minimizing experimental variability. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6). Its mechanism of action involves preventing the deacetylation of α-tubulin, a key component of microtubules. This leads to increased levels of acetylated α-tubulin, which helps to stabilize microtubules and improve axonal transport within neurons. This compound exhibits high selectivity for HDAC6 over Class I HDACs, minimizing off-target effects.

Signaling Pathway of this compound Action

ACY738_Pathway ACY738 This compound HDAC6 HDAC6 ACY738->HDAC6 Inhibits Tubulin α-Tubulin HDAC6->Tubulin Deacetylates AcetylatedTubulin Acetylated α-Tubulin Tubulin->AcetylatedTubulin Acetylation Microtubule Microtubule Stabilization AcetylatedTubulin->Microtubule AxonalTransport Axonal Transport Microtubule->AxonalTransport Promotes ACY738_Workflow Start Study Design AnimalModel Select Animal Model and Disease Stage Start->AnimalModel DosingStrategy Choose Dosing Strategy (IP vs. Chow) AnimalModel->DosingStrategy IP IP Injection DosingStrategy->IP Chow Chow Formulation DosingStrategy->Chow Formulation Prepare Dosing Formulation IP->Formulation Chow->Formulation Treatment Administer this compound Formulation->Treatment Monitoring Monitor Animals (Health, Behavior, Food Intake) Treatment->Monitoring Endpoint Endpoint Analysis (Behavioral, Histological, Biochemical) Monitoring->Endpoint Data Data Analysis Endpoint->Data

Technical Support Center: Addressing Poor Oral Bioavailability of ACY-738

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the oral bioavailability of ACY-738. The information is tailored for scientists and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its oral bioavailability a concern?

This compound is a potent and selective histone deacetylase 6 (HDAC6) inhibitor investigated for its therapeutic potential in various diseases, including neurological disorders.[1] While sometimes described as orally bioavailable, its efficacy can be hampered by poor and variable absorption from the gastrointestinal tract.[1] This is a common challenge for hydroxamic acid-based compounds, which can exhibit suboptimal pharmacokinetic profiles.[2][3] Addressing this issue is critical for achieving consistent and therapeutically relevant drug concentrations in preclinical studies.

Q2: What are the known pharmacokinetic parameters of this compound?

The pharmacokinetic profile of this compound can vary between studies and animal models. Key reported parameters are summarized below to provide a baseline for experimental design and troubleshooting.

ParameterReported Value(s)SpeciesNotes
Oral Bioavailability (F%) Not explicitly reported, but a related, structurally similar compound (ACY-1083) has an oral bioavailability of 41.5%.[4]RatThis suggests that the bioavailability of this compound may also be in a range where improvement is desirable.
Plasma Half-life (t½) 12 minutes[5] or 2.2 hours[2]Mouse, RatThe significant variation may be due to different experimental conditions or analytical methods. The short half-life necessitates strategies to maintain therapeutic concentrations.
Maximum Plasma Concentration (Cmax) 212 ng/mL (79 nM)[2]RatAchieved with a 10 mg/kg oral dose.
Metabolism Rapidly converted from a hydroxamic acid to an inactive carboxylic acid, likely via a glucuronide intermediate in the liver.[2]MouseThis rapid metabolism contributes to its short half-life and reduced systemic exposure.

Q3: What are the primary reasons for the poor oral bioavailability of this compound?

Several factors can contribute to the challenges in achieving adequate oral bioavailability with this compound:

  • Poor Aqueous Solubility: Like many small molecule inhibitors, this compound may have limited solubility in gastrointestinal fluids, which is a prerequisite for absorption.

  • Rapid Metabolism: As a hydroxamic acid-based compound, this compound is susceptible to rapid metabolism in the liver, leading to a high first-pass effect and reduced systemic exposure.[2]

  • Efflux Transporters: The molecule may be a substrate for efflux transporters in the intestinal wall, such as P-glycoprotein (P-gp), which actively pump the drug back into the intestinal lumen, limiting its absorption.

Troubleshooting Guide

This guide provides potential solutions and experimental approaches to address issues with this compound's oral bioavailability.

Issue 1: Low and Variable Plasma Concentrations After Oral Dosing

Possible Cause: Poor dissolution of the compound in the gastrointestinal tract.

Suggested Solutions:

  • Particle Size Reduction: Decreasing the particle size of the this compound powder can increase its surface area, leading to a faster dissolution rate.[6]

    • Micronization: Mechanical milling to reduce particle size to the micron range.

    • Nanonization: Advanced techniques like wet milling or high-pressure homogenization to create nanoparticles.

  • Formulation in Enabling Vehicles:

    • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.[7][8]

    • Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix can prevent crystallization and enhance dissolution.[9]

    • Cyclodextrin Complexation: Encapsulating this compound within cyclodextrin molecules can increase its aqueous solubility.[7]

Issue 2: Rapid Disappearance of this compound from Plasma

Possible Cause: Extensive first-pass metabolism in the liver.

Suggested Solutions:

  • Co-administration with Metabolic Inhibitors: While primarily a research tool, co-dosing with known inhibitors of relevant metabolic enzymes (e.g., cytochrome P450s) can help elucidate the metabolic pathways and demonstrate the potential for improved exposure if metabolism is inhibited.

  • Prodrug Strategies: Chemical modification of the hydroxamic acid moiety to create a prodrug that is less susceptible to first-pass metabolism and is converted to the active this compound in systemic circulation.[9]

  • Alternative Routes of Administration: For initial efficacy studies where oral delivery is a significant hurdle, consider alternative routes such as intraperitoneal (IP) or subcutaneous (SC) injection to bypass first-pass metabolism.[4]

Experimental Protocols

Protocol 1: Preparation of a Nanosuspension of this compound

This protocol describes a method for preparing a nanosuspension to improve the dissolution rate and oral bioavailability of this compound.

Materials:

  • This compound powder

  • Stabilizer (e.g., Poloxamer 188, PVP K30)

  • Deionized water

  • High-pressure homogenizer or bead mill

Procedure:

  • Prepare a 1% (w/v) solution of the stabilizer in deionized water.

  • Disperse this compound in the stabilizer solution to a final concentration of 5 mg/mL.

  • Homogenize the suspension using a high-pressure homogenizer at 1500 bar for 20-30 cycles or process in a bead mill with zirconium oxide beads until the desired particle size is achieved.

  • Characterize the particle size and distribution using dynamic light scattering (DLS).

  • The resulting nanosuspension can be used for in vivo oral gavage studies.

Protocol 2: Formulation of this compound in a Self-Emulsifying Drug Delivery System (SEDDS)

This protocol outlines the preparation of a SEDDS formulation to enhance the solubility and absorption of this compound.

Materials:

  • This compound

  • Oil phase (e.g., Capryol 90, Labrafil M 1944 CS)

  • Surfactant (e.g., Kolliphor EL, Tween 80)

  • Co-surfactant (e.g., Transcutol HP, PEG 400)

Procedure:

  • Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.

  • Construct a pseudo-ternary phase diagram to identify the optimal ratio of oil, surfactant, and co-surfactant that forms a stable microemulsion upon dilution with water.

  • Prepare the SEDDS formulation by mixing the selected oil, surfactant, and co-surfactant in the predetermined ratio.

  • Dissolve this compound in the SEDDS pre-concentrate with gentle heating and vortexing until a clear solution is obtained.

  • The final formulation can be encapsulated in gelatin capsules or administered directly via oral gavage for preclinical studies.

Visualizing Experimental Workflows and Signaling Pathways

To aid in experimental design and understanding the mechanism of action of this compound, the following diagrams are provided.

experimental_workflow cluster_formulation Formulation Development cluster_evaluation In Vitro & In Vivo Evaluation ACY-738_Powder This compound Powder Particle_Size_Reduction Particle Size Reduction (Micronization/Nanonization) ACY-738_Powder->Particle_Size_Reduction Lipid_Based_Formulation Lipid-Based Formulation (e.g., SEDDS) ACY-738_Powder->Lipid_Based_Formulation Solid_Dispersion Amorphous Solid Dispersion ACY-738_Powder->Solid_Dispersion Cyclodextrin_Complexation Cyclodextrin Complexation ACY-738_Powder->Cyclodextrin_Complexation Dissolution_Testing In Vitro Dissolution Testing Particle_Size_Reduction->Dissolution_Testing Lipid_Based_Formulation->Dissolution_Testing Solid_Dispersion->Dissolution_Testing Cyclodextrin_Complexation->Dissolution_Testing Pharmacokinetic_Study In Vivo Pharmacokinetic Study (Oral Gavage) Dissolution_Testing->Pharmacokinetic_Study Efficacy_Study Preclinical Efficacy Model Pharmacokinetic_Study->Efficacy_Study

Caption: Workflow for improving this compound oral bioavailability.

HDAC6_signaling_pathway This compound This compound HDAC6 HDAC6 This compound->HDAC6 Inhibition alpha_Tubulin alpha_Tubulin HDAC6->alpha_Tubulin Deacetylation Acetylated_alpha_Tubulin Acetylated_alpha_Tubulin alpha_Tubulin->Acetylated_alpha_Tubulin Acetylation Microtubule_Stability Microtubule_Stability Acetylated_alpha_Tubulin->Microtubule_Stability Promotes Axonal_Transport Axonal_Transport Microtubule_Stability->Axonal_Transport Enhances

Caption: this compound inhibits HDAC6, increasing tubulin acetylation.

References

Validation & Comparative

A Comparative Guide to ACY-738 and Ricolinostat for In Vivo HDAC6 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers navigating the landscape of selective histone deacetylase 6 (HDAC6) inhibitors for in vivo studies, ACY-738 and Ricolinostat (also known as ACY-1215) represent two prominent options. Both compounds have been extensively evaluated in preclinical models, demonstrating therapeutic potential across a range of diseases, including neurological disorders and cancer. This guide provides an objective comparison of their in vivo performance, supported by experimental data, to aid in the selection of the most suitable inhibitor for specific research needs.

Performance Comparison at a Glance

The following tables summarize key quantitative data for this compound and Ricolinostat, compiled from various in vivo studies. These tables are designed for easy comparison of their potency, selectivity, pharmacokinetic properties, and demonstrated efficacy in different disease models.

Table 1: In Vitro Potency and Selectivity
CompoundTargetIC50 (nM)Selectivity vs. Class I HDACsReference
This compound HDAC61.7>55-fold vs. HDAC1/2/3[1]
Ricolinostat (ACY-1215) HDAC65>10-fold vs. HDAC1/2/3[2]
Table 2: Pharmacokinetic Properties in Mice
CompoundDosing RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)Half-life (h)Bioavailability (%)Brain PenetrationReference
This compound Oral (in chow)100 (daily)212 (plasma in rats at 10 mg/kg)-2.2 (in rats)-Yes, potent in brain tissue[3]
IP51310 (plasma)0.083---[1]
IP20--0.2 (plasma)-Rapid distribution in the brain[4]
Ricolinostat (ACY-1215) Oral10---54.4-[5][6]
Oral30---48.4-[5][6]
IV5-----[5][6]
IP--4 (peak plasma levels)-94.9-[5]
Table 3: In Vivo Efficacy and Pharmacodynamic Markers
CompoundDisease ModelDosing RegimenKey Efficacy OutcomePharmacodynamic MarkerReference
This compound Alzheimer's Disease (APP/PS1 mice)100 mg/kg in chow for 21 or 90 daysImproved axonal transport, learning, and memory; reduced insoluble Aβ1-42Increased acetylated α-tubulin in the brain[3][7]
Amyotrophic Lateral Sclerosis (mSOD1G93A mice)100 mg/kg/day in foodIncreased tubulin acetylation in the spinal cord; reduced lower motor neuron degeneration in female miceIncreased acetylated α-tubulin in the spinal cord[8][9]
Multiple Sclerosis (EAE mice)20 mg/kg IP on days 9 and 10 post-immunizationDelayed disease onset and reduced severity; improved short-term memoryIncreased brain α-tubulin acetylation[4][10][11]
Ricolinostat (ACY-1215) Lymphoma (xenograft model)-Synergistic anti-proliferative and pro-apoptotic effects with bendamustineIncreased acetylated α-tubulin[12][13]
Multiple Myeloma (xenograft model)50 mg/kg IPTumor growth inhibitionIncreased acetylated α-tubulin in tumor tissue[2]
Breast Cancer (xenograft model)-Antitumor growth activityIncreased acetylated α-tubulin in tumor extracts[14]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways influenced by HDAC6 inhibition and a general workflow for in vivo studies with these inhibitors.

HDAC6_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects HDAC6 HDAC6 alpha_tubulin α-tubulin HDAC6->alpha_tubulin deacetylates HSP90 HSP90 HDAC6->HSP90 deacetylates aggresome Aggresome Formation HDAC6->aggresome promotes beta_catenin β-catenin HDAC6->beta_catenin deacetylates ACY_738_Ricolinostat This compound / Ricolinostat ACY_738_Ricolinostat->HDAC6 inhibit acetylated_alpha_tubulin Acetylated α-tubulin microtubule_stability ↑ Microtubule Stability acetylated_alpha_tubulin->microtubule_stability acetylated_HSP90 Acetylated HSP90 misfolded_proteins Misfolded Proteins misfolded_proteins->aggresome protein_degradation ↓ Protein Degradation aggresome->protein_degradation acetylated_beta_catenin Acetylated β-catenin synaptogenesis ↑ Synaptogenesis acetylated_beta_catenin->synaptogenesis axonal_transport ↑ Axonal Transport microtubule_stability->axonal_transport

Caption: HDAC6 Signaling Pathway and Effects of Inhibition.

In_Vivo_Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Analysis animal_model Select Animal Model (e.g., APP/PS1 mice) inhibitor_prep Prepare Inhibitor Formulation (this compound or Ricolinostat) animal_model->inhibitor_prep dosing Determine Dosing Regimen (Route, Dose, Frequency) inhibitor_prep->dosing treatment_period Administer Inhibitor over a defined period dosing->treatment_period monitoring Monitor Animal Health and Behavior treatment_period->monitoring tissue_collection Collect Tissues (Brain, Spinal Cord, Tumor) monitoring->tissue_collection pharmacodynamics Pharmacodynamic Analysis (e.g., Western Blot for Ac-α-tubulin) tissue_collection->pharmacodynamics efficacy_assessment Efficacy Assessment (e.g., Behavioral Tests, Histology) tissue_collection->efficacy_assessment pharmacokinetics Pharmacokinetic Analysis (Plasma/Tissue Drug Levels) tissue_collection->pharmacokinetics

Caption: General In Vivo Experimental Workflow.

Detailed Experimental Protocols

To ensure reproducibility and aid in experimental design, detailed methodologies for key experiments are provided below.

Western Blot for Acetylated α-Tubulin

This protocol is fundamental for confirming the in vivo target engagement of HDAC6 inhibitors.

1. Tissue Homogenization:

  • Euthanize animals and rapidly dissect the tissue of interest (e.g., brain cortex, spinal cord, or tumor).

  • Immediately snap-freeze the tissue in liquid nitrogen and store at -80°C until use.

  • On the day of analysis, homogenize the frozen tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant containing the protein lysate.

2. Protein Quantification:

  • Determine the protein concentration of the lysate using a BCA protein assay kit according to the manufacturer's instructions.

3. SDS-PAGE and Western Blotting:

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins on a 10% SDS-polyacrylamide gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane overnight at 4°C with primary antibodies against acetylated α-tubulin (Lys40) and total α-tubulin (as a loading control), diluted in the blocking buffer.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

4. Densitometric Analysis:

  • Quantify the band intensities using image analysis software (e.g., ImageJ).

  • Normalize the intensity of the acetylated α-tubulin band to the corresponding total α-tubulin band for each sample.

In Vivo Efficacy Study in an Alzheimer's Disease Mouse Model (APP/PS1)

This protocol outlines a typical study to assess the therapeutic efficacy of an HDAC6 inhibitor in a neurodegenerative disease model.[3][7]

1. Animal Model and Treatment:

  • Use transgenic APP/PS1 mice and their wild-type littermates.

  • House the animals under standard laboratory conditions.

  • Prepare the this compound or Ricolinostat formulated in the animal chow at a concentration calculated to deliver the desired daily dose (e.g., 100 mg/kg/day).[3]

  • Provide the medicated or control chow to the mice for a specified duration (e.g., 21 or 90 days).[7]

2. Behavioral Testing (e.g., Fear Conditioning):

  • After the treatment period, subject the mice to behavioral tests to assess learning and memory.

  • For fear conditioning, on the training day, place each mouse in a conditioning chamber and allow it to explore for a set time before delivering a mild foot shock paired with an auditory cue.

  • On the testing day (24 hours later), place the mouse back into the same chamber (contextual fear) and a novel chamber with the auditory cue (cued fear) and measure the freezing behavior.

3. Tissue Collection and Pathological Analysis:

  • Following behavioral testing, euthanize the mice and perfuse them with saline.

  • Collect the brains and divide them for biochemical and histological analyses.

  • For biochemistry, homogenize one hemisphere to measure levels of Aβ peptides (Aβ1-40 and Aβ1-42) by ELISA and levels of acetylated α-tubulin by Western blot.[3]

  • For histology, fix the other hemisphere in 4% paraformaldehyde, cryoprotect in sucrose, and section for immunohistochemical staining of amyloid plaques and phosphorylated tau.

4. Data Analysis:

  • Analyze behavioral data (e.g., percentage of freezing time) using appropriate statistical tests (e.g., ANOVA).

  • Quantify the Aβ levels and plaque burden from the biochemical and histological data, respectively, and compare between treatment groups.

Conclusion

Both this compound and Ricolinostat are potent and selective HDAC6 inhibitors with demonstrated in vivo activity. The choice between them may depend on the specific requirements of the study. This compound has been extensively characterized in models of neurodegenerative diseases and is noted for its excellent brain penetration.[3] Ricolinostat has a strong portfolio of preclinical and clinical data in oncology, particularly in hematological malignancies.[12][13][15] Researchers should carefully consider the pharmacokinetic profiles, the disease model of interest, and the intended route of administration when selecting the optimal compound for their in vivo experiments. The provided data and protocols serve as a valuable resource for designing and executing robust studies to further elucidate the therapeutic potential of HDAC6 inhibition.

References

validating the HDAC6 selectivity of ACY-738 in a new cell line

Author: BenchChem Technical Support Team. Date: November 2025

For researchers venturing into the study of Histone Deacetylase 6 (HDAC6) and its inhibitors, rigorous validation of compound selectivity is a critical first step. This guide provides a comprehensive comparison of ACY-738 with other widely used HDAC6 inhibitors, ACY-775 and Tubastatin A, and furnishes detailed protocols for validating the HDAC6 selectivity of this compound in a new cell line.

Comparative Analysis of HDAC6 Inhibitors

This compound is a potent and selective inhibitor of HDAC6, a class IIb histone deacetylase.[1][2] Its selectivity is crucial for attributing observed biological effects specifically to the inhibition of HDAC6 and not other HDAC isoforms. A comparative overview of this compound against other common HDAC6 inhibitors is presented below.

Table 1: In Vitro Inhibitory Activity (IC50, nM)
InhibitorHDAC6HDAC1HDAC2HDAC3Selectivity (HDAC1/HDAC6)
This compound 1.794128218~55x
ACY-775 7.5>10,000>10,000>10,000>1333x
Tubastatin A 18>10,000>10,000>10,000>555x

Data compiled from multiple sources. Actual values may vary based on assay conditions.

Table 2: Cellular Activity and Properties
InhibitorKey Cellular EffectBrain BioavailabilityReference
This compound Increases α-tubulin acetylation with minimal effect on histone acetylation at selective concentrations.Orally bioavailable and brain penetrant.[1][2]
ACY-775 Potently increases α-tubulin acetylation.Brain bioavailable.[1][2]
Tubastatin A Increases α-tubulin acetylation.Limited brain bioavailability.[1][2]

Experimental Protocols for Validating this compound Selectivity

The primary method to validate HDAC6 selectivity in a cellular context is to measure the acetylation of its main cytoplasmic substrate, α-tubulin, in comparison to the acetylation of histones, which are substrates of class I HDACs.

Determining Optimal Concentration and Treatment Time

Before proceeding with definitive experiments, it is essential to determine the optimal concentration range and treatment duration for this compound in your specific cell line.

  • Concentration Range: Based on published data, a starting concentration range of 1 nM to 10 µM is recommended. Perform a dose-response experiment to identify the lowest concentration of this compound that induces a significant increase in α-tubulin acetylation without affecting histone H3 acetylation.

  • Treatment Time: A time-course experiment (e.g., 4, 8, 12, 24 hours) should be conducted to determine the optimal duration of this compound treatment for observing maximal α-tubulin acetylation. A 24-hour treatment is often a good starting point.

Western Blot Analysis of Substrate Acetylation

Objective: To quantify the levels of acetylated α-tubulin (a marker of HDAC6 inhibition) and acetylated histone H3 (a marker of class I HDAC inhibition) following treatment with this compound.

Materials:

  • Your new cell line

  • This compound, ACY-775, Tubastatin A, and a pan-HDAC inhibitor (e.g., Vorinostat/SAHA)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Anti-acetyl-α-Tubulin (Lys40)

    • Anti-α-Tubulin

    • Anti-acetyl-Histone H3 (Lys9)

    • Anti-Histone H3

    • Anti-GAPDH or β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a vehicle control (e.g., DMSO), and various concentrations of this compound, ACY-775, Tubastatin A, and the pan-HDAC inhibitor for the predetermined optimal time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Use the recommended dilutions for each antibody.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

    • Develop the blot using an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities using image analysis software. Normalize the acetylated protein levels to the total protein levels (e.g., acetyl-α-tubulin to total α-tubulin) and then to the loading control. Compare the effects of this compound to the other inhibitors. A selective HDAC6 inhibitor should significantly increase the ratio of acetylated α-tubulin to total α-tubulin without a corresponding significant increase in the ratio of acetylated histone H3 to total histone H3 at the same concentrations.

Visualizing Key Pathways and Workflows

To further clarify the experimental logic and the underlying biological pathways, the following diagrams are provided.

HDAC6_Signaling_Pathway HDAC6 HDAC6 alpha_tubulin α-Tubulin (acetylated) HDAC6->alpha_tubulin Deacetylates Hsp90 Hsp90 (acetylated) HDAC6->Hsp90 Deacetylates deacetylated_alpha_tubulin α-Tubulin (deacetylated) microtubule_dynamics Microtubule Dynamics deacetylated_alpha_tubulin->microtubule_dynamics deacetylated_Hsp90 Hsp90 (deacetylated) protein_folding Protein Folding & Stability deacetylated_Hsp90->protein_folding ACY_738 This compound ACY_738->HDAC6 Inhibits

HDAC6 Signaling Pathway

Experimental_Workflow start Start: New Cell Line cell_culture Cell Culture & Seeding start->cell_culture treatment Treat with Vehicle, this compound, ACY-775, Tubastatin A, Pan-HDACi cell_culture->treatment lysis Cell Lysis & Protein Quantification treatment->lysis western_blot SDS-PAGE & Western Blot lysis->western_blot probing Probe for Acetyl-α-Tubulin, Total α-Tubulin, Acetyl-Histone H3, Total Histone H3, Loading Control western_blot->probing analysis Data Analysis & Comparison probing->analysis conclusion Conclusion: Validate HDAC6 Selectivity analysis->conclusion

Experimental Workflow

Logical_Comparison goal Goal: Validate this compound HDAC6 Selectivity hypothesis Hypothesis: this compound selectively inhibits HDAC6 goal->hypothesis prediction1 Prediction 1: Increased Acetyl-α-Tubulin hypothesis->prediction1 prediction2 Prediction 2: No significant change in Acetyl-Histone H3 hypothesis->prediction2 experiment Experiment: Western Blot Analysis prediction1->experiment prediction2->experiment result1 Result 1: This compound increases Ac-α-Tubulin levels experiment->result1 result2 Result 2: This compound does not significantly increase Ac-Histone H3 levels experiment->result2 conclusion Conclusion: This compound is selective for HDAC6 in the tested cell line result1->conclusion result2->conclusion

Logical Framework

References

confirming the on-target effects of ACY-738 using genetic knockdown of HDAC6

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

For scientists and professionals in drug development, confirming the on-target effects of a pharmacological inhibitor is a critical step in preclinical research. This guide provides a comparative analysis of the selective Histone Deacetylase 6 (HDAC6) inhibitor, ACY-738, with genetic knockdown of HDAC6, offering experimental data and detailed protocols to validate its mechanism of action. This comparison demonstrates that this compound accurately mimics the effects of genetically reducing HDAC6, primarily through the hyperacetylation of α-tubulin, a key substrate of HDAC6.

Executive Summary

This compound is a potent and selective inhibitor of HDAC6 with an IC50 of 1.7 nM.[1] Its on-target effect is demonstrated by a significant increase in the acetylation of α-tubulin, a primary cytoplasmic substrate of HDAC6.[1][2] Studies directly comparing this compound with genetic knockdown of HDAC6 using antisense oligonucleotides (ASOs) have shown that both methods result in a comparable increase in α-tubulin acetylation, confirming that the pharmacological action of this compound is indeed mediated through the specific inhibition of HDAC6. This guide presents the available quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.

Comparison of this compound and HDAC6 Knockdown on α-Tubulin Acetylation

The primary evidence for the on-target effect of this compound comes from studies that compare its activity to the genetic suppression of HDAC6. Both interventions lead to a significant increase in the acetylation of α-tubulin, a hallmark of HDAC6 inhibition.

InterventionModel SystemKey FindingReference
This compound Mesangial cellsDose-dependent increase in α-tubulin acetylation, with significant effects at 5 nM.[2][2]
HDAC6 Knockdown (ASO) Wild-type and PS19 miceSignificant increase in acetyl-α-tubulin in brain samples.[3]
This compound HCT-116 cellsInduces tubulin acetylation at 800 nM with minimal effect on histone acetylation.[4][4]
HDAC6 Knockout Mouse Embryonic Stem CellsElevated α-tubulin acetylation with no change in total tubulin levels.[5]

Alternative HDAC6 Inhibitors

For researchers considering alternatives to this compound, other selective HDAC6 inhibitors have been developed and characterized.

InhibitorIC50 for HDAC6Key FeaturesReference
Tubastatin A 15 nMOver 1000-fold selectivity against most other HDAC isoforms, except HDAC8 (57-fold).[6][7][8][9][6][7][8][9]
Nexturastat A 5 nMPotent and selective inhibitor used in multiple myeloma research.[10][10]

Signaling Pathway and Experimental Workflow

To visually represent the biological context and experimental design, the following diagrams are provided.

HDAC6_Pathway HDAC6 Signaling Pathway cluster_upstream Upstream Regulators cluster_downstream Downstream Effectors cluster_interventions Experimental Interventions miRNAs miRNAs HDAC6 HDAC6 miRNAs->HDAC6 inhibit expression p300 p300 p300->HDAC6 acetylates α-tubulin α-tubulin HDAC6->α-tubulin deacetylates Acetylated α-tubulin Acetylated α-tubulin α-tubulin->Acetylated α-tubulin acetylation Microtubule Stability Microtubule Stability Acetylated α-tubulin->Microtubule Stability promotes Axonal Transport Axonal Transport Microtubule Stability->Axonal Transport facilitates This compound This compound This compound->HDAC6 inhibits HDAC6 Knockdown HDAC6 Knockdown HDAC6 Knockdown->HDAC6 reduces expression

HDAC6 signaling and intervention points.

Experimental_Workflow Experimental Workflow for On-Target Validation cluster_treatments Treatment Groups Cell Culture Cell Culture Vehicle Control Vehicle Control Cell Culture->Vehicle Control This compound This compound Cell Culture->this compound Scramble ASO Scramble ASO Cell Culture->Scramble ASO HDAC6 ASO HDAC6 ASO Cell Culture->HDAC6 ASO Protein Extraction Protein Extraction Vehicle Control->Protein Extraction This compound->Protein Extraction Scramble ASO->Protein Extraction HDAC6 ASO->Protein Extraction Western Blot Western Blot Protein Extraction->Western Blot Analyze for: - Acetyl-α-tubulin - Total α-tubulin - HDAC6 - Loading Control Quantification Quantification Western Blot->Quantification Densitometry

Workflow for comparing this compound and HDAC6 knockdown.

Experimental Protocols

Cell Culture and Treatment
  • Cell Seeding: Plate mammalian cells (e.g., HeLa, SH-SY5Y, or primary neurons) in appropriate culture dishes and grow to 70-80% confluency.

  • This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture medium to the desired final concentrations (e.g., 10 nM - 1 µM). Replace the existing medium with the drug-containing medium and incubate for the desired time (e.g., 6-24 hours). A vehicle control (DMSO) should be run in parallel.

  • HDAC6 ASO Transfection:

    • Prepare ASO solutions (both HDAC6-targeting and a non-targeting scramble control) according to the manufacturer's instructions.

    • Use a suitable transfection reagent (e.g., Lipofectamine) to deliver the ASOs into the cells.

    • Incubate the cells with the ASO-transfection reagent complex for the time recommended by the manufacturer, typically 24-72 hours, to allow for HDAC6 knockdown.

Western Blotting for Acetylated α-Tubulin
  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 10-25 µg) from each sample onto an SDS-polyacrylamide gel.

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

      • Anti-acetyl-α-tubulin (Lys40)

      • Anti-α-tubulin (for total tubulin normalization)

      • Anti-HDAC6 (to confirm knockdown)

      • Anti-GAPDH or β-actin (as a loading control)

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Quantification:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the signal using a chemiluminescence imaging system.

    • Perform densitometric analysis of the bands using image analysis software (e.g., ImageJ). Normalize the acetylated α-tubulin signal to the total α-tubulin signal and/or the loading control.

Conclusion

The presented data and methodologies provide a robust framework for confirming the on-target effects of this compound. The parallel outcomes of increased α-tubulin acetylation following either pharmacological inhibition with this compound or genetic knockdown of HDAC6 strongly support the specificity of this compound. This guide serves as a valuable resource for researchers aiming to validate the mechanism of action of this compound and other HDAC6 inhibitors in their own experimental systems.

References

A Comparative Analysis of the Pharmacokinetic Profiles of ACY-738 and ACY-775

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the pharmacokinetic profiles of two selective histone deacetylase 6 (HDAC6) inhibitors, ACY-738 and ACY-775. The information presented is collated from preclinical studies and is intended to assist researchers in understanding the disposition and potential therapeutic application of these compounds.

Comparative Pharmacokinetic and Pharmacodynamic Data

The following table summarizes the key pharmacokinetic and pharmacodynamic parameters of this compound and ACY-775.

ParameterThis compoundACY-775Reference(s)
HDAC6 IC50 1.7 nM7.5 nM[1]
Selectivity over Class I HDACs ~100-fold~700-fold[1]
Peak Plasma Concentration (Cmax) 515 ng/mL (1.9 µM) at 30 min (50 mg/kg, i.p.)1359 ng/mL (4.1 µM) at 30 min (50 mg/kg, i.p.)[1][2]
Plasma Half-life (t1/2) ~12 minutes~12 minutes[1][2]
Brain to Plasma Ratio (AUCbrain/AUCplasma) >1>1[1][2]

Experimental Protocols

The data presented in this guide are derived from preclinical studies in mice. The following is a generalized methodology for the key experiments cited.

Pharmacokinetic Analysis

Objective: To determine the plasma and brain concentrations of this compound and ACY-775 over time following systemic administration.

Methodology:

  • Animal Model: Male CD2F1 mice (18-22 g) are used for the pharmacokinetic studies.

  • Drug Formulation and Administration:

    • For pharmacokinetic analyses, this compound and ACY-775 are dissolved in a vehicle of 10% N,N-dimethylacetamide (DMAC), 10% Solutol HS15, and 80% saline.[1]

    • The compounds are administered via intraperitoneal (i.p.) injection at a specified dose (e.g., 5 mg/kg or 50 mg/kg).[1]

  • Sample Collection:

    • At predetermined time points post-injection (e.g., 5, 15, 30, 60 minutes, and 2, 4 hours), cohorts of mice are euthanized.[1]

    • Blood is collected via cardiac puncture into tubes containing an anticoagulant. Plasma is separated by centrifugation.

    • Brain tissue is rapidly excised, rinsed, and flash-frozen.

  • Sample Preparation:

    • Plasma: Proteins are precipitated from plasma samples by adding a mixture of acetonitrile and methanol (50:50).[3]

    • Brain Tissue: Brain tissue is homogenized in a suitable buffer, and proteins are subsequently precipitated.

  • Quantification by LC-MS/MS:

    • The concentrations of this compound and ACY-775 in the processed plasma and brain homogenate supernatants are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with electrospray ionization in positive mode.[3]

    • A standard curve is generated using known concentrations of the respective compounds to quantify the levels in the samples.

  • Data Analysis:

    • Pharmacokinetic parameters such as Cmax, t1/2, and the area under the concentration-time curve (AUC) for both plasma and brain are calculated using appropriate pharmacokinetic modeling software.

Signaling Pathway and Experimental Workflow

The primary mechanism of action for both this compound and ACY-775 is the selective inhibition of HDAC6. This inhibition leads to an increase in the acetylation of its substrates, most notably α-tubulin.

HDAC6_Inhibition_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm ACY_738_775 This compound / ACY-775 HDAC6 HDAC6 ACY_738_775->HDAC6 Inhibition alpha_Tubulin α-Tubulin HDAC6->alpha_Tubulin Deacetylation Acetylated_alpha_Tubulin Acetylated α-Tubulin alpha_Tubulin->Acetylated_alpha_Tubulin Acetylation Microtubule_Stability Microtubule Stability & Axonal Transport Acetylated_alpha_Tubulin->Microtubule_Stability Promotes

Caption: Inhibition of HDAC6 by this compound/ACY-775 leads to increased α-tubulin acetylation and microtubule stability.

The following diagram illustrates a typical experimental workflow for evaluating the pharmacokinetic properties of these compounds.

PK_Workflow cluster_dosing Dosing Phase cluster_sampling Sampling Phase cluster_analysis Analysis Phase cluster_data Data Interpretation Drug_Admin Drug Administration (i.p. injection) Time_Points Timed Sample Collection (Plasma & Brain) Drug_Admin->Time_Points Sample_Prep Sample Preparation (Protein Precipitation) Time_Points->Sample_Prep LC_MS_MS LC-MS/MS Analysis Sample_Prep->LC_MS_MS PK_Analysis Pharmacokinetic Modeling (Cmax, t1/2, AUC) LC_MS_MS->PK_Analysis

Caption: A generalized workflow for a preclinical pharmacokinetic study.

References

Navigating the Therapeutic Landscape of HDAC6 Inhibition: A Comparative Analysis of ACY-738 and Other Selective Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the quest for targeted therapies with wide therapeutic windows is paramount. In the realm of histone deacetylase (HDAC) inhibitors, selective targeting of HDAC6 has emerged as a promising strategy to mitigate the toxicities associated with pan-HDAC inhibition. This guide provides a comprehensive evaluation of the therapeutic window of ACY-738, a potent and selective HDAC6 inhibitor, in comparison to other notable HDAC6 inhibitors: Ricolinostat (ACY-1215), Citarinostat (ACY-241), and the next-generation inhibitor, T-518. Through a detailed examination of their selectivity, preclinical efficacy, and clinical safety profiles, this guide aims to offer an objective resource for informed decision-making in research and development.

Key Insights into the Therapeutic Window

The therapeutic window of a drug is a critical measure of its safety and efficacy, representing the dosage range that produces the desired therapeutic effect without causing significant toxicity. For HDAC6 inhibitors, a wider therapeutic window is primarily achieved through high selectivity for HDAC6 over other HDAC isoforms, particularly the class I HDACs, which are associated with dose-limiting toxicities.

Quantitative Comparison of HDAC6 Inhibitors

To facilitate a direct comparison of this compound with other leading HDAC6 inhibitors, the following tables summarize their in vitro potency and selectivity, as well as key pharmacokinetic and clinical safety data.

InhibitorTargetIC50 (nM)Selectivity vs. Class I HDACsReference
This compound HDAC61.760- to 1500-fold over class I HDACs[1]
HDAC194[1]
HDAC2128[1]
HDAC3218[1]
Ricolinostat (ACY-1215) HDAC65>10-fold more selective for HDAC6 than HDAC1/2/3[2]
HDAC158[2]
HDAC248[2]
HDAC351[2]
Citarinostat (ACY-241) HDAC62.613- to 18-fold selectivity towards HDAC6 in comparison to HDAC1-3[3]
HDAC135[4]
HDAC245[4]
HDAC346[4]
T-518 HDAC64.6 (after 60 min pre-incubation)Does not inhibit HDAC1–5, 7–9, and 11 up to 10 μM[5]
HDAC1>10,000[5]
InhibitorIndication (Preclinical/Clinical)Effective Dose/ConcentrationMaximum Tolerated Dose (MTD) / Safety ProfileReference
This compound Alzheimer's Disease (preclinical)100 mg/kg (in chow) in APP/PS1 mice showed improved axonal transport and memory.No overt toxicity observed at effective doses in preclinical models.[6][7]
Multiple Sclerosis (preclinical)Not specified[8]
Ricolinostat (ACY-1215) Relapsed or Refractory Multiple Myeloma160 mg daily in combination therapyWell-tolerated at 160 mg daily; dose-limiting toxicities (diarrhea) at 160 mg twice daily.[9]
Citarinostat (ACY-241) Advanced Non-Small Cell Lung Cancer180 mg and 360 mg in combination with nivolumab showed responses.MTD of 360 mg in combination with nivolumab.
Advanced Solid Tumors180, 360, or 480 mg in combination with paclitaxel.No MTD identified in combination with paclitaxel up to 480 mg.[10]
T-518 Tauopathy (preclinical)1-3 mg/kg daily for 2 weeks in P301S tau Tg mice improved axonal transport and cognition.Not specified[11][12]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the presented data. Below are summaries of key experimental protocols cited in this guide.

Preclinical Efficacy of this compound in an Alzheimer's Disease Mouse Model
  • Animal Model: Amyloid precursor protein/presenilin 1 (APP/PS1) transgenic mice, which develop amyloid plaques and cognitive deficits.[6]

  • Drug Administration: this compound was administered via a chow-based formulation at a dose of 100 mg/kg/day.[7]

  • Axonal Transport Measurement: In vivo axonal transport was assessed using manganese-enhanced magnetic resonance imaging (MEMRI). This non-invasive technique uses manganese ions as a tracer to visualize and quantify the rate of transport along neuronal pathways.[6]

  • Behavioral Testing: Short-term learning and memory were evaluated using contextual fear conditioning, where mice learn to associate a specific environment with an aversive stimulus.[6][13] Hyperactivity was assessed in an open field assay.[6]

  • Pathology Assessment: Levels of acetylated α-tubulin, total and phosphorylated tau, and amyloid-β peptides were quantified in brain tissue using Western blotting and ELISA.[6]

Clinical Evaluation of Ricolinostat in Multiple Myeloma
  • Study Design: A Phase 1/2 clinical trial to determine the safety, preliminary efficacy, and recommended Phase 2 dose of ricolinostat in combination with bortezomib and dexamethasone in patients with relapsed or refractory multiple myeloma.[9]

  • Dose Escalation: Ricolinostat was administered orally in escalating doses to determine the maximum tolerated dose.[9]

  • Safety and Tolerability Assessment: Adverse events were monitored and graded according to standard criteria to identify dose-limiting toxicities.[9]

  • Efficacy Evaluation: Tumor response was assessed based on standard criteria for multiple myeloma.[9]

Clinical Evaluation of Citarinostat in Non-Small Cell Lung Cancer
  • Study Design: A Phase 1b study to evaluate the safety and preliminary anti-tumor activity of citarinostat in combination with nivolumab in patients with advanced non-small cell lung cancer.

  • Dose Escalation: Citarinostat was administered at escalating doses (180, 360, or 480 mg) to determine the MTD.

  • Safety Assessment: Dose-limiting toxicities were monitored to establish the MTD.

  • Efficacy Assessment: Anti-tumor activity was evaluated through objective responses (complete or partial response), stable disease, and progressive disease.

Signaling Pathways and Experimental Workflows

The therapeutic effects and potential toxicities of HDAC6 inhibitors are intrinsically linked to their modulation of key cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and a typical experimental workflow for evaluating these inhibitors.

HDAC6_Signaling_Pathways cluster_upstream Upstream Signals cluster_pathways Signaling Cascades cluster_downstream Cellular Processes Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K RAS RAS Growth Factors->RAS Cellular Stress Cellular Stress HDAC6 HDAC6 Cellular Stress->HDAC6 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell Proliferation & Survival Cell Proliferation & Survival AKT->Cell Proliferation & Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Expression Gene Expression ERK->Gene Expression HDAC6->AKT Modulates HDAC6->ERK Modulates Tubulin Acetylation Tubulin Acetylation HDAC6->Tubulin Acetylation Deacetylation Autophagy Autophagy HDAC6->Autophagy Regulates This compound & other HDAC6i This compound & other HDAC6i This compound & other HDAC6i->HDAC6 Microtubule Stability Microtubule Stability Tubulin Acetylation->Microtubule Stability Axonal Transport Axonal Transport Microtubule Stability->Axonal Transport Protein Degradation Protein Degradation Autophagy->Protein Degradation Gene Expression->Cell Proliferation & Survival

Caption: Signaling pathways modulated by HDAC6 and its inhibitors.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation cluster_clinical Clinical Trials Enzyme Assays Enzyme Assays Determine IC50 & Selectivity Determine IC50 & Selectivity Enzyme Assays->Determine IC50 & Selectivity Cell-based Assays Cell-based Assays Cell-based Assays->Determine IC50 & Selectivity Animal Models Animal Models Determine IC50 & Selectivity->Animal Models Efficacy Studies Efficacy Studies Animal Models->Efficacy Studies Toxicity Studies Toxicity Studies Animal Models->Toxicity Studies Determine Therapeutic Window Determine Therapeutic Window Efficacy Studies->Determine Therapeutic Window Toxicity Studies->Determine Therapeutic Window Phase I (Safety & MTD) Phase I (Safety & MTD) Determine Therapeutic Window->Phase I (Safety & MTD) Phase II (Efficacy) Phase II (Efficacy) Phase I (Safety & MTD)->Phase II (Efficacy) Phase III (Comparison) Phase III (Comparison) Phase II (Efficacy)->Phase III (Comparison) Regulatory Approval Regulatory Approval Phase III (Comparison)->Regulatory Approval

Caption: A typical drug discovery and development workflow for HDAC6 inhibitors.

Discussion and Conclusion

The data presented in this guide highlight the promising therapeutic potential of selective HDAC6 inhibitors. This compound, with its high potency and selectivity, demonstrates a favorable preclinical profile, particularly in models of neurodegenerative diseases where it shows efficacy at doses that are well-tolerated.[6][7] Its ability to penetrate the brain and modulate key pathological markers underscores its potential for treating central nervous system disorders.[6]

Ricolinostat (ACY-1215) and Citarinostat (ACY-241) have progressed further into clinical development, providing valuable human safety and efficacy data.[9][10][14] Their manageable toxicity profiles in combination with other anti-cancer agents support the hypothesis that selective HDAC6 inhibition can offer a wider therapeutic window compared to pan-HDAC inhibitors. The development of next-generation inhibitors like T-518, with even greater selectivity, suggests that the therapeutic index of HDAC6-targeted therapies can be further improved.[5]

References

Safety Operating Guide

Essential Guide to the Safe Disposal of ACY-738

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals engaged in drug development and scientific research, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of ACY-738, a histone deacetylase 6 (HDAC6) inhibitor. Adherence to these procedures is essential to mitigate risks to personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound provided by the manufacturer. While a specific SDS for this compound was not found, a representative SDS for a similar compound, ricolinostat, advises the use of personal protective equipment (PPE), including gloves, lab coats, and eye protection, to avoid skin and eye contact.[1] Work should be conducted in a well-ventilated area, such as a chemical fume hood, to prevent inhalation of any dust or aerosols.[1]

Step-by-Step Disposal Protocol

The following protocol is a general guideline. Always consult with your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations for chemical waste disposal.[1]

  • Waste Identification and Classification :

    • Properly identify all waste containing this compound. This includes pure, unused compound, contaminated solutions, and any materials used for handling and cleanup (e.g., pipette tips, gloves, absorbent pads).

    • Based on the compound's characteristics and your institution's guidelines, classify the waste. This will likely be categorized as hazardous chemical waste.

  • Waste Segregation :

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS department.

    • Segregate solid waste (e.g., contaminated vials, absorbent materials) from liquid waste (e.g., solutions containing this compound).

  • Containment and Labeling :

    • Use chemically resistant, leak-proof containers for all this compound waste.

    • Clearly label each waste container with the words "Hazardous Waste," the full chemical name ("this compound" or "ricolinostat"), the concentration, and the date of accumulation.

  • Liquid Waste Management :

    • For solutions containing this compound, absorb the liquid with a non-reactive absorbent material such as vermiculite or sand.[1]

    • Carefully place the saturated absorbent material into the designated solid hazardous waste container.

  • Decontamination :

    • Decontaminate all surfaces and non-disposable equipment that have come into contact with this compound. A common practice is to use a 70% ethanol solution for wiping down surfaces.[1]

    • Dispose of all cleaning materials (e.g., wipes, paper towels) as solid hazardous waste.

  • Storage and Collection :

    • Store sealed hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area until they are collected by your institution's EHS personnel.

    • Ensure the storage area is away from incompatible materials.

Quantitative Data Summary

For proper waste management, it is crucial to quantify the waste generated. The following table should be completed for each waste container to ensure accurate tracking and disposal.

Waste StreamChemical NameConcentrationQuantity (grams/liters)Date of Accumulation
Solid WasteThis compound-
Liquid Waste (Absorbed)This compound
Contaminated LabwareThis compound-

Disposal Decision Workflow

The following diagram illustrates the logical steps to follow when disposing of this compound waste.

start Start: this compound Waste Generated identify Identify Waste Type (Solid, Liquid, Contaminated Materials) start->identify classify Classify as Hazardous Waste identify->classify segregate Segregate Waste Streams classify->segregate contain_solid Contain in Labeled Solid Waste Container segregate->contain_solid Solid Waste contain_liquid Absorb Liquid & Contain in Labeled Solid Waste Container segregate->contain_liquid Liquid Waste decontaminate Decontaminate Surfaces & Equipment contain_solid->decontaminate contain_liquid->decontaminate store Store in Designated Satellite Accumulation Area decontaminate->store collect Arrange for EHS Collection store->collect

Caption: this compound Disposal Decision Workflow.

By following these procedures and consulting with institutional safety professionals, researchers can ensure the safe and compliant disposal of this compound, fostering a secure and responsible laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ACY-738
Reactant of Route 2
ACY-738

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.